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  • Product: (4S)-4,5-diaminopentanoic acid;dihydrochloride
  • CAS: 130338-27-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Biological Significance, and Synthetic Utility of (S)-4,5-Diaminopentanoic Acid

Executive Overview (S)-4,5-diaminopentanoic acid (often referred to as DAVA or 4,5-diaminovalerate) is a highly specialized, non-proteinogenic diamino acid. While structurally simple, its unique arrangement of vicinal am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(S)-4,5-diaminopentanoic acid (often referred to as DAVA or 4,5-diaminovalerate) is a highly specialized, non-proteinogenic diamino acid. While structurally simple, its unique arrangement of vicinal amines at the C4 and C5 positions endows it with exceptional coordination chemistry and makes it a critical transient intermediate in the biosynthesis of tetrapyrroles (such as heme and chlorophyll). This whitepaper synthesizes the physiochemical profiling, mechanistic enzymology, and synthetic applications of DAVA, providing actionable, field-proven protocols for researchers working at the intersection of chemical biology and asymmetric synthesis.

Physiochemical Profiling and Coordination Chemistry

The vicinal diamine motif of 4,5-diaminopentanoic acid dictates its high affinity for transition metals and its propensity for intramolecular cyclization. When esterified (e.g., methyl 4,5-diaminopentanoate), the molecule undergoes extremely rapid intramolecular aminolysis (lactamization) rather than simple bimolecular hydrolysis, driven by the entropic advantage of forming stable 5- and 6-membered lactam rings1[1].

Furthermore, DAVA forms highly stable 1:1 and 1:2 coordination complexes with Cu(II), a property that has been exploited in both analytical quantification and the design of platinum-based anticancer complexes.

Table 1: Quantitative Physiochemical and Kinetic Parameters
Property / ParameterValueSource Context
IUPAC Name (4S)-4,5-diaminopentanoic acidStructural Standard[2]
Molecular Weight (Free Base) 132.16 g/mol Chemical Identity[3]
Molecular Weight (2HCl Salt) 205.08 g/mol Commercial Salt[2]
Cu(II) Stability Constant ( logK1​ ) 10.94 (at 25°C, I=0.10)Potentiometric Titration[4]
Cu(II) Stability Constant ( logK2​ ) 9.40 (at 25°C, I=0.10)Potentiometric Titration[4]
Lactamization Rate Constant ∼103 L·mol⁻¹·s⁻¹ (at 25°C)pH-stat Kinetics[1]

Biological Significance: The C5 Tetrapyrrole Pathway

In plants, algae, and most bacteria, the universal tetrapyrrole precursor 5-aminolevulinic acid (5-ALA) is synthesized via the C5 pathway, entirely bypassing the Shemin pathway used by mammals. In this cascade, L-glutamate is activated by ligation to tRNA, reduced to glutamate-1-semialdehyde (GSA), and finally isomerized to 5-ALA 5[5]. (S)-4,5-diaminopentanoic acid serves as the obligate, enzyme-bound intermediate in this final isomerization step.

C5_Pathway Glu L-Glutamate Glu_tRNA Glutamyl-tRNA Glu->Glu_tRNA Glu-tRNA synthetase GSA Glutamate-1-semialdehyde (GSA) Glu_tRNA->GSA Glu-tRNA reductase DAVA (S)-4,5-diaminopentanoic acid (DAVA) GSA->DAVA GSAM (PLP-dependent) ALA 5-Aminolevulinic acid (5-ALA) DAVA->ALA GSAM (PMP-dependent)

Biosynthetic C5 pathway of 5-ALA highlighting the DAVA intermediate.

Mechanistic Enzymology of GSAM

The conversion of GSA to 5-ALA via DAVA is catalyzed by Glutamate-1-semialdehyde 2,1-aminomutase (GSAM) , a highly dynamic, dimeric enzyme dependent on Vitamin B6 cofactors 6[6].

The Cofactor Ping-Pong Mechanism

GSAM operates via an intramolecular exchange of amino and carbonyl moieties. The causality of the mechanism relies on the oscillation of the cofactor between its Pyridoxal 5'-phosphate (PLP) and Pyridoxamine 5'-phosphate (PMP) states:

  • First Half-Reaction: GSA binds to the PMP form of the enzyme. The C2 carbonyl of GSA receives an amino group from PMP, generating the intermediate (S)-DAVA and converting the cofactor to PLP.

  • Second Half-Reaction: The newly formed DAVA intermediate reorients within the active site. Its C4 amino group attacks the PLP cofactor, transferring the nitrogen back to the enzyme, yielding 5-ALA and regenerating PMP.

The Anomalous Enantiomeric Trap

GSAM exhibits strict stereospecificity. While it rapidly turns over the natural (S)-enantiomer, introducing the (R)-enantiomer of GSA results in an anomalous reaction 7[7]. The (R)-GSA is converted into (R)-DAVA, which acts as a potent mechanism-based inhibitor. (R)-DAVA forms an unprotonated external aldimine with the PLP cofactor (characterized by a distinct 390 nm absorbance peak). This intermediate is sterically trapped, preventing the protonation steps required for product release, effectively killing the enzyme's catalytic cycle 8[8].

Experimental Methodologies

Protocol 1: Single-Turnover Enzymatic Assay of GSAM using (S)-DAVA

To study the second half-reaction of GSAM independently, researchers must utilize synthesized (S)-DAVA. This protocol isolates the transamination steps from substrate binding, providing a self-validating kinetic system.

Step-by-Step Workflow:

  • Apo-Enzyme Preparation: Dialyze purified GSAM (10 mg/mL) against 50 mM HEPES (pH 7.5) containing 10 mM hydroxylamine for 4 hours.

    • Causality: Hydroxylamine forms a stable oxime with the endogenous PLP/PMP, stripping the active site to create a true apo-enzyme baseline, preventing background turnover.

  • Cofactor Reconstitution: Incubate the apo-enzyme with a 10-fold molar excess of PLP for 30 minutes at 25°C, followed by size-exclusion chromatography (e.g., Superdex 200) to remove unbound cofactor.

    • Causality: Establishes a 100% PLP-bound starting state, ensuring that any spectral shift observed is strictly due to the reaction with DAVA.

  • Stopped-Flow Kinetics: Rapidly mix the PLP-GSAM complex with 1 mM (S)-DAVA in a stopped-flow spectrophotometer.

  • Spectrophotometric Monitoring: Continuously monitor the transient absorbance at 420 nm (decay of the PLP-external aldimine) and 330 nm (formation of the PMP form).

    • Self-Validation: The isosbestic point between 420 nm and 330 nm must remain tight. Any deviation indicates cofactor dissociation or side-reactions. Quench the reaction with 10% TCA and quantify the resulting 5-ALA via HPLC using Ehrlich's reagent to confirm stoichiometric conversion.

GSAM_Assay Step1 Purify GSAM (Apo-enzyme) Step2 Reconstitute with PLP Cofactor Step1->Step2 Step3 Add (S)-DAVA Substrate Step2->Step3 Step4 Monitor Absorbance (330nm / 420nm) Step3->Step4 Single Turnover Step5 Quantify 5-ALA Production Step4->Step5 Steady-State

Experimental workflow for GSAM enzymatic assay using (S)-DAVA.

Protocol 2: Asymmetric Synthesis of DAVA Derivatives via Epoxide Ring-Opening

Derivatives like 3-hydroxy-4,5-diaminopentanoic acid (a fragment of the antibiotic edeine D) are synthesized via the desymmetrization of meso-epoxides 9[9].

Step-by-Step Workflow:

  • Epoxide Activation: Dissolve the meso-epoxide precursor in chlorobenzene and cool to -20 °C. Add 5 mol % of a VAPOL-derived chiral phosphoric acid catalyst.

    • Causality: The chiral Brønsted acid protonates the epoxide oxygen, lowering the LUMO and establishing a rigid chiral pocket that dictates the trajectory of the incoming nucleophile.

  • Nucleophilic Ring Opening: Introduce trimethylsilyl azide ( TMSN3​ ) dropwise. Stir for 12 hours.

    • Causality: Operating at -20 °C kinetically suppresses the non-catalyzed background SN​2 pathway, maximizing the enantiomeric excess (ee > 95%).

  • Aziridine Elaboration: Reduce the azide to an amine, then protect with a tosyl (Ts) group. Induce intramolecular cyclization to form an aziridine intermediate.

    • Causality: The electron-withdrawing tosyl group on the nitrogen is critical; it activates the aziridine ring, making the adjacent carbons highly electrophilic for the subsequent diamine formation.

  • Final Amination & Deprotection: Open the aziridine with ammonia, followed by global deprotection using strong acid (e.g., 6M HCl) at reflux to yield the target 3-hydroxy-4,5-diaminopentanoic acid.

    • Self-Validation: Analyze the intermediate via chiral HPLC (Chiralpak AD-H column) to verify enantiomeric purity before the final deprotection step, ensuring the stereocenter integrity was maintained during aziridination.

References

  • Title: The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate Source: University of Waikato URL
  • Source: PubMed (Journal of Biological Chemistry)
  • Source: PubMed (Biochemistry)
  • Source: ACS Publications (Chemical Reviews)
  • Source: PubMed Central (PMC)
  • Title: Biosynthesis of food constituents: Natural pigments: Part 1 Source: Czech Journal of Food Sciences URL

Sources

Exploratory

The Molecular Architecture and Biological Significance of (4S)-4,5-Diaminopentanoic Acid Dihydrochloride

Executive Summary (4S)-4,5-diaminopentanoic acid dihydrochloride (CAS: 130338-27-1), commonly referred to in its biological context as (S)-4,5-diaminovalerate (DAVA), is a highly polar, chiral, non-proteinogenic amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4,5-diaminopentanoic acid dihydrochloride (CAS: 130338-27-1), commonly referred to in its biological context as (S)-4,5-diaminovalerate (DAVA), is a highly polar, chiral, non-proteinogenic amino acid derivative[1]. While it may appear as a simple vicinal diamine, it holds profound significance in molecular biology and agricultural chemistry as the critical transient intermediate in the C5 pathway for tetrapyrrole biosynthesis[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its role in the enzymatic synthesis of 5-aminolevulinic acid (ALA), and the rigorous methodologies required for its chemical synthesis and kinetic evaluation.

Physicochemical Profile & Structural Dynamics

The free base form of 4,5-diaminopentanoic acid is highly unstable in solution. Due to the proximity of the primary amines to the carboxylic acid, the free base undergoes extremely rapid intramolecular aminolysis (lactamization), forming five- and six-membered lactam rings[4]. To preserve the structural integrity of the linear aliphatic chain for research and pharmaceutical applications, the molecule is strictly synthesized and stored as a dihydrochloride salt.

Protonation of both the C4 and C5 amino groups (pKa values typically ~7.0 and ~10.0 for analogous diamines) neutralizes their nucleophilicity, creating a self-validating stable solid that resists degradation[4].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name (4S)-4,5-diaminopentanoic acid dihydrochloride
CAS Number 130338-27-1
Molecular Formula C₅H₁₄Cl₂N₂O₂
Molecular Weight 205.08 g/mol
Melting Point 174–177 °C
SMILES String C(CC(=O)O)N.Cl.Cl
Appearance White to off-white crystalline powder

Biological Role: The C5 Tetrapyrrole Pathway

In plants, algae, and cyanobacteria, the biosynthesis of chlorophylls and hemes begins with the C5 pathway, which converts L-glutamate into 5-aminolevulinic acid (ALA)[2][3]. (4S)-4,5-diaminopentanoic acid acts as the indispensable, rate-limiting intermediate in the final step of this cascade[5].

The pathway relies on three sequential enzymatic reactions:

  • Ligation: L-Glutamate is bound to tRNA by Glutamate-tRNA ligase.

  • Reduction: The complex is reduced to Glutamate-1-semialdehyde (GSA) by Glutamyl-tRNA reductase.

  • Transamination: GSA is converted to ALA by Glutamate-1-semialdehyde 2,1-aminomutase (GSAT), with DAVA forming transiently within the active site[3][6].

C5_Pathway Glu L-Glutamate GSA Glutamate-1-semialdehyde (GSA) Glu->GSA Ligase & Reductase (EC 6.1.1.17 & 1.2.1.70) DAVA (4S)-4,5-diaminopentanoic acid (DAVA) GSA->DAVA GSAT (PMP form) (EC 5.4.3.8) ALA 5-Aminolevulinic acid (ALA) DAVA->ALA GSAT (PLP form) (EC 5.4.3.8)

Caption: The C5 pathway for 5-aminolevulinic acid biosynthesis highlighting the DAVA intermediate.

Enzymatic Kinetics & The GSAT Mechanism

The conversion of GSA to ALA via DAVA is a marvel of intramolecular transamination, driven by the cofactor Pyridoxal 5'-phosphate (PLP) and its aminated counterpart, Pyridoxamine 5'-phosphate (PMP)[6]. Transient-state kinetic analyses reveal that the enzyme does not simply shift a functional group; it utilizes DAVA as a central hub for a ping-pong bi-bi mechanism[5][6].

Mechanistic Causality:

  • First Half-Reaction: (S)-GSA (which contains an amino group at C4 and an aldehyde at C5) enters the active site of the PMP-bound enzyme. The PMP donates its amine to the C5 aldehyde of GSA, forming the vicinal diamine (4S)-4,5-diaminopentanoic acid (DAVA) and converting PMP to PLP[6].

  • Intermediate Reorientation: DAVA must physically reorient within the active site to position its C4 amine near the newly formed PLP.

  • Second Half-Reaction: The PLP abstracts the C4 amine from DAVA, yielding the C4 ketone of ALA and regenerating the PMP cofactor[5].

GSAT_Catalysis GSA (S)-GSA Amino at C4, Aldehyde at C5 DAVA (4S)-DAVA Aminos at C4 & C5 GSA->DAVA Transamination ALA ALA Ketone at C4, Amino at C5 DAVA->ALA Transamination PMP Enzyme-PMP PLP Enzyme-PLP PMP->PLP Donates NH2 to C5 PLP->PMP Accepts NH2 from C4

Caption: Catalytic cycle of GSAT demonstrating the PLP/PMP-mediated transamination via DAVA.

Experimental Methodologies

To study this molecule or utilize it as a standard in kinetic assays, researchers must synthesize the dihydrochloride salt and validate its purity. Below are self-validating protocols designed to maximize yield and prevent lactamization.

Protocol 1: Isolation and Crystallization of (4S)-4,5-Diaminopentanoic Acid Dihydrochloride

Objective: To isolate the stable dihydrochloride salt from a crude N,N'-diprotected synthetic precursor (e.g., bis-tosylamide or bis-Boc derivative)[7].

  • Acidic Deprotection: Suspend 10 mmol of the N,N'-diprotected precursor in 50 mL of 6M HCl. Reflux at 100 °C for 4–6 hours.

    • Causality: The highly acidic environment ensures complete cleavage of robust nitrogen-protecting groups while simultaneously protonating the newly liberated primary amines. This dual protonation is critical; it eliminates the nucleophilicity of the amines, entirely preventing the spontaneous intramolecular lactamization that plagues the free base[4].

  • Aqueous Extraction: Cool the reaction mixture to room temperature and extract three times with 30 mL of ethyl acetate.

    • Causality: This partitions the cleaved, hydrophobic protecting group byproducts (e.g., toluenesulfonic acid or tert-butyl alcohol) into the organic phase, leaving the highly polar diamino acid safely in the aqueous phase.

  • Concentration: Evaporate the aqueous layer under reduced pressure (rotary evaporation) at 40 °C to yield a crude, viscous dihydrochloride residue.

  • Anti-Solvent Crystallization: Dissolve the residue in a minimal volume (approx. 5 mL) of hot ethanol. Slowly add diethyl ether dropwise under vigorous stirring until the solution becomes persistently cloudy.

    • Causality: Diethyl ether acts as an anti-solvent. It rapidly decreases the dielectric constant of the mixture, forcing the highly polar, ionic dihydrochloride salt to precipitate out of solution as a pure crystalline solid.

  • Validation: Filter the white crystals, wash with cold ether, and dry under vacuum. Confirm identity via melting point (target: 174–177 °C) and ¹H-NMR in D₂O.

Protocol 2: Transient-State Kinetic Assay for GSAT Activity

Objective: To validate GSAT enzyme functionality using synthetic DAVA as an intermediate substrate[5][6].

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.2) containing 10% glycerol and 1 mM dithiothreitol (DTT) to maintain enzyme stability.

  • Enzyme Priming: Incubate 5 µM of purified GSAT with 20 µM of Pyridoxal 5'-phosphate (PLP) for 30 minutes at 25 °C to ensure full active-site saturation.

  • Substrate Injection: Using a micro-stopped-flow spectrophotometer, rapidly mix the primed GSAT solution with a 100 µM solution of (4S)-4,5-diaminopentanoic acid dihydrochloride.

  • Spectral Monitoring: Monitor the transient absorbance changes at 418 nm (internal aldimine form) and 330 nm (pyridoxamine form) over a 0.1 to 10-second window.

    • Causality: Because DAVA is the central intermediate, introducing it directly bypasses the first half-reaction. The rapid shift from 330 nm to 418 nm validates that the enzyme successfully abstracts the C4 amine from DAVA to form ALA, proving the structural viability of the synthetic diamine[5][6].

References

  • University of Waikato. "The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate". Waikato Research Commons. Available at:[Link]

  • US Patent Office. "Method of synthesis of vicinal diamines (US4933470A)". Google Patents.
  • National Institutes of Health (NIH). "Transient-state kinetic analysis of Synechococcus glutamate 1-semialdehyde aminotransferase". PubMed. Available at:[Link]

  • National Institutes of Health (NIH). "Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism". PubMed. Available at:[Link]

  • Czech Journal of Food Sciences. "Biosynthesis of food constituents: Natural pigments. Part 1". Agriculture Journals. Available at: [Link]

Sources

Foundational

A Technical Guide to the Discovery and Significance of (2R, 4S)-diaminopentanoate in Bacterial Metabolism

Abstract The landscape of bacterial metabolism is a frontier for discovering novel molecules and enzymatic pathways with significant implications for microbiology, biochemistry, and pharmacology. This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of bacterial metabolism is a frontier for discovering novel molecules and enzymatic pathways with significant implications for microbiology, biochemistry, and pharmacology. This guide provides a detailed exploration of (2R, 4S)-diaminopentanoate, a key intermediate in specialized amino acid metabolic pathways in certain bacteria. We will delve into its discovery, the enzymology of its synthesis and degradation, detailed protocols for its identification and characterization, and its emerging potential as a target for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this unique corner of bacterial biochemistry.

Introduction: Unveiling a Niche Metabolite

In the intricate web of microbial metabolism, the flow of nitrogen and carbon through amino acid pathways is fundamental to life. While central pathways are highly conserved, bacteria have evolved a remarkable diversity of niche metabolic routes to utilize unique substrates and survive in specific environments. One such pathway involves the non-proteinogenic amino acid, (2R, 4S)-diaminopentanoate.

This molecule serves as a critical intermediate in the metabolism of ornithine, arginine, and lysine in select groups of bacteria, particularly anaerobic species like Clostridium.[1][2] Its discovery and characterization have been driven by research into how these organisms catabolize amino acids for energy and cellular components. The central enzyme in this pathway, 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) , represents a key control point and a potential focal point for further investigation.[3] Understanding this pathway not only fills a gap in our knowledge of microbial physiology but also opens avenues for biotechnological and therapeutic applications.

The Metabolic Context: Ornithine Degradation and Beyond

(2R, 4S)-diaminopentanoate is primarily associated with the oxidative degradation of ornithine, a pathway distinct from the more common routes of arginine and proline metabolism.[1] In organisms like Clostridium sticklandii, ornithine is converted to (2R, 4S)-2,4-diaminopentanoate, which is then acted upon by 2,4-DAPDH.[2]

The Key Enzyme: 2,4-Diaminopentanoate Dehydrogenase (EC 1.4.1.12)

The central reaction in the metabolism of (2R, 4S)-diaminopentanoate is its oxidative deamination, catalyzed by 2,4-diaminopentanoate dehydrogenase (also known as 2,4-diaminopentanoic acid C4 dehydrogenase).[1][2]

  • Reaction: (2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺[2]

  • Substrates: The enzyme utilizes (2R,4S)-2,4-diaminopentanoate, water, and a pyridine nucleotide cofactor.[1]

  • Cofactor Specificity: 2,4-DAPDH can utilize either NAD⁺ or NADP⁺ as an electron acceptor, although relative activity can vary between species.[2][4] For example, the enzyme from Fervidobacterium nodosum shows significantly higher activity with NAD⁺.[4]

  • Products: The reaction yields (2R)-2-amino-4-oxopentanoate, ammonia, and the reduced cofactor NADH or NADPH.[1]

This reaction is a critical step that channels the carbon skeleton of ornithine into central metabolism.

Visualizing the Core Reaction

The enzymatic conversion is a cornerstone of this metabolic route.

reaction_pathway cluster_substrates Substrates cluster_products Products DAP (2R,4S)-2,4-Diaminopentanoate Enzyme 2,4-Diaminopentanoate Dehydrogenase (2,4-DAPDH) DAP->Enzyme H2O H₂O H2O->Enzyme NADP NAD(P)⁺ NADP->Enzyme AOP (2R)-2-Amino-4-oxopentanoate NH3 NH₃ NADPH NAD(P)H Enzyme->AOP Enzyme->NH3 Enzyme->NADPH

Caption: The reaction catalyzed by 2,4-diaminopentanoate dehydrogenase.

Thermophilic Insights from Fervidobacterium nodosum

The characterization of a thermostable 2,4-DAPDH from Fervidobacterium nodosum Rt17-B1 has provided significant insights.[3] This enzyme exhibits optimal activity at a high temperature (85°C) and alkaline pH (9.5), making it a robust candidate for structural analyses and potential biocatalytic applications.[3] The study also revealed uncompetitive substrate inhibition by 2,4-diaminopentanoate, suggesting a regulatory mechanism for controlling flux through the ornithine degradation pathway.[3]

PropertyFervidobacterium nodosum 2,4-DAPDH
Optimal pH 9.5
Optimal Temperature 85°C
Cofactor NAD(P)⁺ (Higher activity with NAD⁺)
Kinetics Uncompetitive substrate inhibition by 2,4-DAP
Thermostability Half-denaturation time of 38 min at 90°C
Table 1: Properties of the thermostable 2,4-DAPDH.[3]

Experimental Guide: From Culture to Characterization

Identifying and characterizing (2R, 4S)-diaminopentanoate and its associated enzymes requires a multi-step, systematic approach. This section provides a validated workflow for researchers entering this field.

Overall Experimental Workflow

The process begins with bacterial cultivation and proceeds through extraction, analytical identification, and enzymatic assays.

workflow cluster_A Sample Generation cluster_B Metabolite Analysis cluster_C Enzyme Characterization A1 Bacterial Culturing (e.g., Clostridium sp.) A2 Cell Harvesting (Centrifugation) A1->A2 B1 Metabolite Extraction (e.g., Methanol/Chloroform) A2->B1 For Metabolite ID C1 Cell Lysis & Protein Extraction A2->C1 For Enzyme Study B2 Analytical Separation (HPLC) B1->B2 B3 Identification & Structure (Mass Spectrometry, NMR) B2->B3 C3 Enzyme Activity Assay (Spectrophotometry) B3->C3 Confirms Substrate C2 Enzyme Purification (Chromatography) C1->C2 C2->C3

Caption: A comprehensive workflow for studying (2R, 4S)-diaminopentanoate.

Protocol 1: Bacterial Culturing and Metabolite Extraction

This protocol is foundational for obtaining the necessary biological material.

Objective: To culture bacteria known to possess the ornithine degradation pathway and extract intracellular metabolites.

Methodology:

  • Inoculation and Growth:

    • Prepare an appropriate growth medium for the target bacterium (e.g., reinforced clostridial medium for Clostridium sticklandii).

    • Inoculate the medium with a starter culture. For anaerobes, ensure all procedures are performed under anaerobic conditions (e.g., in an anaerobic chamber or using Hungate tubes).

    • Incubate at the optimal growth temperature (e.g., 37°C) until the desired growth phase (typically late-logarithmic) is reached.

  • Cell Harvesting:

    • Transfer the culture to centrifuge tubes and pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and wash the cell pellet with a cold buffer solution (e.g., phosphate-buffered saline) to remove residual medium.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a methanol/water or methanol/chloroform/water mixture to quench metabolic activity and extract a broad range of metabolites.

    • Lyse the cells using physical methods such as bead beating or sonication to ensure complete extraction.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant, which contains the crude metabolite extract. This extract is now ready for analytical analysis.

Protocol 2: Enzyme Activity Assay for 2,4-DAPDH

This protocol provides a quantitative measure of enzyme function.

Objective: To determine the activity of 2,4-diaminopentanoate dehydrogenase in a purified protein sample or cell lysate.

Principle: The assay measures the rate of NAD(P)H production, which corresponds to an increase in absorbance at 340 nm.

Methodology:

  • Reaction Mixture Preparation:

    • In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • Buffer solution (e.g., 100 mM Glycine-KCl-KOH, pH 9.5 for the F. nodosum enzyme).[3]

      • Substrate: (2R,4S)-2,4-diaminopentanoate (e.g., 10 mM final concentration).

      • Cofactor: NAD⁺ or NADP⁺ (e.g., 2 mM final concentration).

  • Assay Initiation and Measurement:

    • Pre-incubate the reaction mixture at the optimal temperature (e.g., 85°C for the thermostable enzyme, or 37°C for mesophilic enzymes).

    • Initiate the reaction by adding a known amount of the enzyme preparation (purified protein or cell-free extract).

    • Immediately place the cuvette in a spectrophotometer equipped with temperature control.

    • Monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculation of Activity:

    • Determine the initial rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

    • Calculate the enzyme activity using the Beer-Lambert law (ε of NAD(P)H at 340 nm = 6,220 M⁻¹cm⁻¹). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Potential as a Drug Development Target

The discovery of metabolic pathways unique to bacteria presents exciting opportunities for the development of novel antimicrobial agents.[5] Enzymes involved in essential amino acid biosynthesis and degradation are often attractive targets because they are crucial for bacterial survival and may be absent in humans, minimizing off-target effects.

While 2,4-DAPDH itself has not been extensively explored as a drug target, the principle is well-established in related pathways. For instance, the diaminopimelic acid (DAP) biosynthesis pathway, which is essential for peptidoglycan cell wall construction in most bacteria, is a validated target for antibiotic development.[6][7][8] Inhibiting key enzymes in the DAP pathway leads to cell lysis and death.[7]

The pathway involving (2R, 4S)-diaminopentanoate could be similarly critical for the bacteria that rely on it for amino acid metabolism. Targeting 2,4-DAPDH could disrupt their ability to process ornithine, potentially leading to a bacteriostatic or bactericidal effect. This represents a promising, yet underexplored, avenue for discovering new drugs, particularly against anaerobic pathogens where treatment options can be limited. Further research into the essentiality of this pathway and the development of specific inhibitors for 2,4-DAPDH is warranted.

References

  • 2,4-diaminopentanoate dehydrogenase - Wikipedia. en.wikipedia.org. [Link]

  • EC 1.4.1.12 - IUBMB Nomenclature. . [Link]

  • Fukuyama, S., et al. (2014). Characterization of a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1. PubMed. [Link]

  • Information on EC 1.4.1.12 - 2,4-diaminopentanoate dehydrogenase. BRENDA Enzyme Database. [Link]

  • Biosynthetic pathway in bacteria a recipe for drug discovery and production. (2019). Carl R. Woese Institute for Genomic Biology. [Link]

  • Hartman, A. W., et al. (2015). Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis. PubMed. [Link]

  • Hudson, A. O., et al. (2012). Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum. Frontiers in Microbiology. [Link]

  • Diaminopimelic acid – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Exploratory

Spectroscopic Characterization of (S)-4,5-Diaminopentanoic Acid: A Technical Guide

Abstract This technical guide provides a detailed analysis of the predicted spectroscopic data for (S)-4,5-diaminopentanoic acid, a chiral diamino acid of interest in pharmaceutical research and development. Due to the l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for (S)-4,5-diaminopentanoic acid, a chiral diamino acid of interest in pharmaceutical research and development. Due to the limited availability of experimental spectroscopic data in the public domain, this guide leverages high-quality computational prediction methods for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy. The predicted data is analyzed in depth, with assignments for all relevant signals and a discussion of expected spectral features. To provide a robust framework for interpretation, the predicted spectra are compared with experimental data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or related molecules, providing them with a foundational understanding of its spectroscopic properties and the methodologies for its characterization.

Introduction

(S)-4,5-diaminopentanoic acid is a non-proteinogenic amino acid that possesses two primary amine functionalities and a carboxylic acid group. Its unique structural features, including its stereochemistry and the presence of multiple functional groups, make it a valuable building block in the synthesis of novel pharmaceutical agents and peptidomimetics. The precise characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation of organic molecules. However, to date, a comprehensive public repository of experimental spectroscopic data for (S)-4,5-diaminopentanoic acid is not available. This guide addresses this gap by presenting a thorough analysis based on state-of-the-art spectroscopic prediction algorithms.

A Note on Scientific Integrity: It is crucial to emphasize that the data presented herein are computationally predicted and have not been experimentally verified. While the prediction methods employed are highly reliable, experimental validation is the gold standard. This guide should, therefore, be used as a reference for what to expect during experimental characterization and as a tool to aid in the interpretation of experimentally acquired spectra.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of (S)-4,5-diaminopentanoic acid are numbered as illustrated in the diagram below.

Figure 1: Molecular structure of (S)-4,5-diaminopentanoic acid with atom numbering for spectroscopic assignments.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (S)-4,5-diaminopentanoic acid is expected to show distinct signals for the protons on the carbon backbone and those of the amine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (S)-4,5-diaminopentanoic acid

AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H2~2.3 - 2.5Triplet~7.5
H3~1.7 - 1.9Multiplet-
H4~3.0 - 3.2Multiplet-
H5~2.8 - 3.0Multiplet-
NH₂ (at C4)Broad singlet--
NH₂ (at C5)Broad singlet--
OH (Carboxylic Acid)Broad singlet--

Interpretation and Rationale:

  • H2 Protons: These protons are adjacent to the electron-withdrawing carboxylic acid group, which deshields them, causing them to resonate at a relatively downfield chemical shift (~2.3-2.5 ppm). They are coupled to the two protons on C3, which would result in a triplet.

  • H3 Protons: The protons on C3 are expected to appear as a multiplet in the aliphatic region (~1.7-1.9 ppm) due to coupling with the protons on both C2 and C4.

  • H4 Proton: This proton is attached to a carbon bearing an amino group, which is an electron-withdrawing group, thus it is expected to be shifted downfield compared to the H3 protons (~3.0-3.2 ppm). It will be a complex multiplet due to coupling with the protons on C3 and C5.

  • H5 Protons: These protons are adjacent to an amino group and are expected to resonate at a downfield position (~2.8-3.0 ppm). They will be split by the proton on C4, likely resulting in a doublet of doublets or a more complex multiplet.

  • Amine (NH₂) and Carboxyl (OH) Protons: The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They are typically observed as broad singlets and their signals may be exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-4,5-diaminopentanoic acid

AtomPredicted Chemical Shift (δ, ppm)
C1 (C=O)~175 - 180
C2~35 - 40
C3~25 - 30
C4~50 - 55
C5~40 - 45

Interpretation and Rationale:

  • C1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field (~175-180 ppm).

  • C4 and C5 (Carbons bonded to Nitrogen): The carbons directly attached to the electron-withdrawing nitrogen atoms (C4 and C5) are deshielded and will have chemical shifts in the range of ~40-55 ppm. C4, being a secondary carbon also attached to the carbon chain, is expected to be slightly more downfield than C5, a primary carbon.

  • C2 and C3 (Aliphatic Carbons): These carbons will resonate in the typical aliphatic region. C2, being alpha to the carbonyl group, will be more deshielded (~35-40 ppm) than C3 (~25-30 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for (S)-4,5-diaminopentanoic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
O-H (Carboxylic Acid)2500-3300 (broad)O-H stretch
N-H (Amine)3300-3500 (medium, broad)N-H stretch
C-H (Aliphatic)2850-2960 (medium to strong)C-H stretch
C=O (Carboxylic Acid)1700-1725 (strong)C=O stretch
N-H (Amine)1590-1650 (medium)N-H bend
C-N1000-1250 (medium)C-N stretch

Interpretation and Rationale:

The IR spectrum of (S)-4,5-diaminopentanoic acid is expected to be characterized by the following key absorptions:

  • A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

  • In the same region, superimposed on the O-H band, will be the N-H stretching vibrations of the primary amine groups, typically appearing as one or two medium intensity, broad peaks around 3300-3500 cm⁻¹.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.

  • The N-H bending vibration of the primary amines will give rise to a medium intensity band in the 1590-1650 cm⁻¹ region.

  • The C-H stretching vibrations of the aliphatic backbone will be observed as medium to strong bands in the 2850-2960 cm⁻¹ region.

  • The C-N stretching vibrations are expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

Experimental Protocols

While experimental data is not currently available, the following are standard protocols for acquiring high-quality NMR and IR spectra for a compound such as (S)-4,5-diaminopentanoic acid.

NMR Spectroscopy Protocol

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of D2O or DMSO-d6 C Data Acquisition B->C Tune and shim magnet, set acquisition parameters D Data Processing C->D Acquire 1H, 13C, and optional 2D spectra (COSY, HSQC) E Spectral Analysis D->E Fourier transform, phase correction, and baseline correction

Figure 2: General workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-4,5-diaminopentanoic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • 2D NMR (Optional but Recommended): To aid in definitive structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol

G A Sample Preparation B Background Spectrum A->B Prepare a KBr pellet or use ATR accessory C Sample Spectrum B->C Collect a background scan of the empty instrument D Data Analysis C->D Place sample and collect the spectrum D->D Identify characteristic absorption bands

Figure 3: General workflow for IR spectroscopic analysis.

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Collection: First, a background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Measurement: The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the wavenumbers of the absorption bands, which are then correlated with the vibrational modes of the functional groups present in the molecule.

Conclusion

References

As this guide is based on predicted data and general spectroscopic principles, direct citations to experimental data for the target molecule are not possible. The following references provide foundational knowledge on NMR and IR spectroscopy and are authoritative sources for the principles discussed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Online NMR prediction tools such as NMRShiftDB2 and ChemDoodle Web Components.
  • Infrared spectroscopy correlation tables available from various academic and commercial sources.
Foundational

Mechanism of Action for Diaminopentanoic Acid Derivatives: The Pharmacological Paradigm of Eflornithine (DFMO)

Executive Summary Diaminopentanoic acid, commonly known as ornithine (2,5-diaminopentanoic acid), is a non-proteinogenic amino acid that serves as the critical node linking the urea cycle to polyamine biosynthesis. Deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diaminopentanoic acid, commonly known as ornithine (2,5-diaminopentanoic acid), is a non-proteinogenic amino acid that serves as the critical node linking the urea cycle to polyamine biosynthesis. Derivatives of diaminopentanoic acid have been extensively engineered to target this metabolic intersection. The most clinically and pharmacologically significant of these derivatives is Eflornithine (α-difluoromethylornithine, or DFMO) .

This technical whitepaper provides an in-depth analysis of the mechanism of action of DFMO, exploring its role as an irreversible "suicide" inhibitor of ornithine decarboxylase (ODC). We will dissect the structural chemistry driving its covalent binding, the downstream cellular consequences of polyamine depletion, its clinical applications in oncology and infectious disease, and the self-validating experimental methodologies used to quantify its efficacy.

Biochemical Foundation: The Polyamine Pathway

Polyamines (putrescine, spermidine, and spermine) are essential organic polycations required for eukaryotic cell growth, differentiation, and survival. Due to their periodic positive charges at physiological pH, polyamines interact heavily with negatively charged nucleic acids, stabilizing chromatin structure, facilitating DNA double-strand break repair, and regulating RNA translation[1].

The committed, rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to putrescine, catalyzed by the enzyme Ornithine Decarboxylase (ODC) [2]. ODC is a highly regulated, rapidly turning-over enzyme whose transcription is directly driven by oncogenes such as c-Myc[2]. Because rapidly proliferating cells—ranging from human neuroblastoma tumors to the Trypanosoma brucei parasite—rely heavily on polyamines, ODC presents a high-value therapeutic target[3][4].

Structural Chemistry and Mechanism of Action

Eflornithine (DFMO) is a synthetic structural analog of L-ornithine, modified by the addition of an electron-withdrawing difluoromethyl group (–CHF₂) at the alpha-carbon[4]. This specific structural alteration transforms the molecule from a standard competitive inhibitor into a mechanism-based suicide inhibitor [5].

The Suicide Inhibition Cascade

DFMO inactivates ODC through a precise, enzyme-catalyzed chemical cascade:

  • Active Site Entry & Schiff Base Formation: DFMO enters the ODC active site and forms a Schiff base with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor, displacing the Lysine-69 residue that normally holds the PLP[2][5].

  • Decarboxylation: The enzyme catalyzes the decarboxylation of DFMO, mimicking its natural action on ornithine.

  • Fluoride Elimination: The presence of the difluoromethyl group alters the electronic stability of the intermediate. Decarboxylation triggers the rapid elimination of a fluoride ion, generating a highly reactive, electrophilic conjugated imine[5].

  • Covalent Adduction: This reactive intermediate is immediately attacked by a nucleophilic thiol group from the neighboring Cysteine-360 residue within the ODC active site[4].

  • Irreversible Inactivation: A permanent covalent bond is formed, permanently fixing the inhibitor within the active site and destroying the enzyme's catalytic capacity[6].

PolyaminePathway Ornithine L-Ornithine (2,5-diaminopentanoic acid) ODC Ornithine Decarboxylase (ODC) + PLP Ornithine->ODC Substrate Binding Putrescine Putrescine ODC->Putrescine Decarboxylation Covalent Covalent Adduct (Cys-360) ODC->Covalent Irreversible Inactivation Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase DFMO Eflornithine (DFMO) Suicide Inhibitor DFMO->ODC Competitive Entry

Polyamine biosynthesis pathway and irreversible ODC inhibition by DFMO.

Clinical Applications and Efficacy

Because DFMO targets a fundamental metabolic pathway, its clinical applications span infectious diseases, oncology, and dermatology.

African Trypanosomiasis (Sleeping Sickness)

DFMO is a first-line treatment for the second stage of Trypanosoma brucei gambiense infection[7]. The parasite is exquisitely sensitive to DFMO because, unlike mammalian cells which rapidly degrade and resynthesize ODC, the trypanosome has a very slow ODC turnover rate. Consequently, irreversible inhibition permanently starves the parasite of polyamines, leading to growth arrest[8]. Resistance mechanisms primarily involve the loss of the amino acid transporter TbAAT6, which is responsible for importing DFMO into the parasite[9].

Pediatric Oncology: High-Risk Neuroblastoma

In December 2023, the FDA approved oral DFMO as a maintenance therapy for high-risk neuroblastoma in pediatric patients who have achieved a partial or complete response to prior multimodality therapy[10]. Neuroblastomas frequently exhibit MYCN amplification, which directly upregulates ODC. By chronically suppressing ODC with DFMO, the tumor cells are held in a state of cytostasis. Clinical trial data demonstrated an 84% four-year Event-Free Survival (EFS) rate in the DFMO cohort compared to 72% in the control cohort[10].

Quantitative Pharmacological Profile
Pharmacokinetic / Clinical ParameterValue / Description
Molecular Target Ornithine Decarboxylase (ODC)[6]
Binding Mechanism Irreversible covalent bond at Cys-360[4]
Plasma Half-life ~3 to 4 hours[8]
Renal Clearance ~2 mL/min/kg (accounts for >80% of elimination)[8]
Oral Bioavailability ~54% (at 10 mg/kg dosing)[8]
Primary Adverse Effects Dose-dependent hearing loss, myelosuppression, alopecia[8][10]

Experimental Methodologies: Validating ODC Inhibition

To evaluate the efficacy of novel diaminopentanoic acid derivatives, researchers must quantify intracellular polyamine depletion. Because polyamines lack natural chromophores or fluorophores, standard UV detection is insufficient. The following is a self-validating High-Performance Liquid Chromatography (HPLC) protocol utilizing pre-column derivatization.

Protocol: Intracellular Polyamine Quantification via HPLC

Rationale: Perchloric acid is utilized for extraction because it rapidly precipitates cellular proteins (halting enzymatic degradation of polyamines) while keeping the highly basic, polycationic polyamines in the aqueous supernatant. Dansyl chloride is used to covalently attach a fluorescent tag to the primary and secondary amines of the polyamines.

Step-by-Step Methodology:

  • Cell Culture & Lysis: Plate SH-SY5Y neuroblastoma cells and treat with varying concentrations of DFMO (e.g., 1 mM - 5 mM) for 48 hours. Wash cells with cold PBS, pellet, and resuspend in 0.2 M perchloric acid (PCA).

  • Internal Standard Addition: Immediately spike the lysate with a known concentration of 1,7-diaminoheptane . Causality note: This non-physiological polyamine acts as an internal standard to self-validate the protocol, correcting for any volumetric losses during extraction and derivatization.

  • Protein Precipitation: Incubate on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the polyamine-rich supernatant.

  • Derivatization: To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate (to buffer the pH to ~9.0, optimizing the reaction) and 400 µL of dansyl chloride (5 mg/mL in acetone). Incubate in the dark at 60°C for 1 hour.

  • Reaction Termination: Add 100 µL of proline (100 mg/mL) to quench unreacted dansyl chloride. Incubate for 30 minutes at room temperature.

  • Extraction of Derivatives: Extract the dansylated polyamines using toluene. Evaporate the organic phase under nitrogen gas and reconstitute in HPLC-grade acetonitrile.

  • HPLC Analysis: Inject onto a C18 reverse-phase column. Use a gradient elution of water and acetonitrile. Detect using a fluorescence detector (Excitation: 340 nm; Emission: 515 nm).

Workflow Step1 1. Cell Culture & DFMO Treatment (SH-SY5Y cells) Step2 2. Lysis & Acid Extraction (0.2M Perchloric Acid) Step1->Step2 Step3 3. Internal Standard Addition (1,7-diaminoheptane) Step2->Step3 Step4 4. Derivatization (Dansyl Chloride, 60°C) Step3->Step4 Step5 5. HPLC Separation (C18 Reverse-Phase) Step4->Step5 Step6 6. Fluorescence Detection (Ex: 340nm, Em: 515nm) Step5->Step6

Self-validating HPLC workflow for intracellular polyamine quantification.

References

  • The Science Snail. The mechanism of action of Eflornithine. Available at:[Link]

  • Liv Hospital. Eflornithine Hydrochloride. Available at:[Link]

  • National Institutes of Health (PubMed). Eflornithine for the treatment of human African trypanosomiasis. Available at: [Link]

  • PLOS Neglected Tropical Diseases. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes. Available at:[Link]

  • Children's Cancer and Leukaemia Group (CCLG). Eflornithine (DFMO) in the treatment of high-risk neuroblastoma patients. Available at:[Link]

  • Wikipedia. Ornithine decarboxylase. Available at:[Link]

  • Britannica. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects. Available at: [Link]

  • National Institutes of Health (PMC). Polyamines in mammalian pathophysiology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (4S)-4,5-Diaminopentanoic Acid in Enzyme Inhibition Studies

Introduction: Unveiling the Inhibitory Potential of a Novel Ornithine Analog (4S)-4,5-Diaminopentanoic acid is a chiral, non-proteinogenic amino acid. Its structural similarity to L-ornithine, a key intermediate in numer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Ornithine Analog

(4S)-4,5-Diaminopentanoic acid is a chiral, non-proteinogenic amino acid. Its structural similarity to L-ornithine, a key intermediate in numerous metabolic pathways, positions it as a compelling candidate for investigation as a selective enzyme inhibitor. While direct literature on the bioactivity of this specific stereoisomer is sparse, its identity as an ornithine analog provides a strong rationale for exploring its effects on ornithine-metabolizing enzymes. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of (4S)-4,5-diaminopentanoic acid, with a primary focus on two critical enzymes: Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT).

The study of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. By selectively blocking the action of specific enzymes, it is possible to modulate metabolic pathways implicated in a wide range of diseases, from cancer to infectious diseases.[1][2] Ornithine analogs, in particular, have been a fertile ground for the development of therapeutic agents.[3][4][5] This document provides the theoretical underpinning and detailed experimental protocols to empower researchers to explore the unique potential of (4S)-4,5-diaminopentanoic acid.

Scientific Rationale: Why Target Ornithine-Metabolizing Enzymes?

L-ornithine is a central hub in cellular metabolism, most notably as a key component of the urea cycle.[2] Two enzymes, ODC and OAT, play pivotal roles in dictating the metabolic fate of ornithine.

  • Ornithine Decarboxylase (ODC): ODC catalyzes the first and rate-limiting step in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[1][6] Polyamines are essential for cell growth, differentiation, and proliferation. Consequently, elevated ODC activity and polyamine levels are frequently observed in cancer cells, making ODC a prime target for cancer chemotherapy and chemoprevention.[5][6] The most well-known inhibitor of ODC is α-difluoromethylornithine (DFMO), an ornithine analog.[1]

  • Ornithine Aminotransferase (OAT): OAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of ornithine to glutamate-γ-semialdehyde.[2][7] This reaction connects the urea cycle with the metabolism of proline and glutamate. OAT is implicated in various physiological and pathological processes, and its inhibition has been explored as a therapeutic strategy for conditions such as hyperammonemia and certain cancers.[2][8]

Given that (4S)-4,5-diaminopentanoic acid is a structural isomer of L-ornithine, it is hypothesized that it may act as a competitive or irreversible inhibitor of ODC and/or OAT by binding to the active site intended for the natural substrate.

Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed protocols for assessing the inhibitory activity of (4S)-4,5-diaminopentanoic acid against ODC and OAT. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

I. Preliminary Assessment: Enzyme Purity and Activity

Before commencing inhibition studies, it is crucial to ensure the purity and specific activity of the target enzymes (recombinant human ODC and OAT are commercially available). Enzyme purity can be assessed by SDS-PAGE, and specific activity should be determined using established assays to ensure the enzyme is functional.

II. Ornithine Decarboxylase (ODC) Inhibition Assay

Several methods exist for measuring ODC activity.[1] A common and reliable method involves the quantification of putrescine, the product of the ODC-catalyzed reaction.

Protocol: ODC Inhibition Assay using HPLC-based Putrescine Quantification

This protocol is adapted from established methods for measuring ODC activity.[1]

Materials:

  • Recombinant human ODC

  • L-ornithine

  • (4S)-4,5-diaminopentanoic acid (test inhibitor)

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Perchloric acid

  • Dansyl chloride

  • Acetone

  • Proline

  • Toluene

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and varying concentrations of L-ornithine.

    • Add a fixed concentration of recombinant human ODC to initiate the reaction.

    • For inhibition studies, pre-incubate the enzyme with varying concentrations of (4S)-4,5-diaminopentanoic acid for a defined period before adding L-ornithine.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding perchloric acid.

  • Derivatization of Putrescine:

    • To the reaction mixture, add dansyl chloride in acetone and proline solution.

    • Incubate at 60°C for 1 hour to allow for the derivatization of putrescine.

  • Extraction and HPLC Analysis:

    • Extract the dansylated putrescine with toluene.

    • Evaporate the toluene layer to dryness and reconstitute the residue in a suitable mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector.

    • Quantify the amount of putrescine produced by comparing the peak area to a standard curve of known putrescine concentrations.

Data Analysis:

  • Determine the initial velocity of the reaction at different substrate and inhibitor concentrations.

  • Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (Km, Vmax) and the mode of inhibition (competitive, non-competitive, or uncompetitive).

  • Calculate the inhibition constant (Ki) for (4S)-4,5-diaminopentanoic acid.

Controls:

  • Negative Control: A reaction mixture without the enzyme to account for any non-enzymatic conversion.

  • Positive Control: A known ODC inhibitor, such as DFMO, to validate the assay.[1]

  • No Inhibitor Control: To determine the baseline enzyme activity.

Diagram: ODC Inhibition Assay Workflow

ODC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, PLP, DTT) Incubation Pre-incubate ODC with Inhibitor Reagents->Incubation Inhibitor Prepare (4S)-4,5-diaminopentanoic acid (Test Inhibitor) Inhibitor->Incubation Enzyme Prepare ODC Enzyme Enzyme->Incubation Reaction Add L-Ornithine & Incubate at 37°C Incubation->Reaction Termination Terminate Reaction (Perchloric Acid) Reaction->Termination Derivatization Derivatize Putrescine (Dansyl Chloride) Termination->Derivatization Extraction Extract Dansylated Putrescine Derivatization->Extraction HPLC HPLC Analysis (Fluorescence Detection) Extraction->HPLC Data Data Analysis (Km, Vmax, Ki) HPLC->Data

Caption: Workflow for ODC inhibition assay.

III. Ornithine Aminotransferase (OAT) Inhibition Assay

A variety of assays are available for measuring OAT activity.[9][10] A continuous coupled-enzyme assay is a sensitive and efficient method.

Protocol: Continuous Coupled-Enzyme Assay for OAT Inhibition

This protocol is based on the reduction of Δ1-pyrroline-5-carboxylate (P5C), a product of the OAT reaction, by pyrroline-5-carboxylate reductase (PYCR1), which is coupled to the oxidation of NADH.[9]

Materials:

  • Recombinant human OAT

  • Recombinant human PYCR1

  • L-ornithine

  • α-ketoglutarate

  • (4S)-4,5-diaminopentanoic acid (test inhibitor)

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • Potassium pyrophosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Setup:

    • In a 96-well microplate, prepare an assay mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADH, and PLP.

    • Add varying concentrations of L-ornithine to different wells.

    • For inhibition studies, add varying concentrations of (4S)-4,5-diaminopentanoic acid to the wells.

    • Pre-warm the plate to 37°C.

  • Reaction Initiation and Measurement:

    • Add a mixture of OAT and PYCR1 to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes) as NADH is oxidized to NAD+.

Data Analysis:

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.

  • Determine the initial velocities at different substrate and inhibitor concentrations.

  • Use Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters and the mode of inhibition.

  • Calculate the Ki for (4S)-4,5-diaminopentanoic acid.

Controls:

  • Negative Control: A reaction mixture without OAT to ensure that NADH oxidation is dependent on OAT activity.

  • Positive Control: A known OAT inhibitor, such as gabaculine or 5-fluoromethylornithine, to validate the assay.[2]

  • No Inhibitor Control: To determine the baseline enzyme activity.

Diagram: OAT Inhibition Assay Workflow

OAT_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis Mix Prepare Assay Mix in 96-well plate (Buffer, α-KG, NADH, PLP) Substrate Add L-Ornithine Mix->Substrate Inhibitor Add (4S)-4,5-diaminopentanoic acid Mix->Inhibitor Initiate Add OAT & PYCR1 to initiate reaction Substrate->Initiate Inhibitor->Initiate Measure Measure Absorbance at 340 nm (kinetic read) Initiate->Measure Calculate Calculate Rate of NADH Oxidation Measure->Calculate Plot Plot Data (Michaelis-Menten, Lineweaver-Burk) Calculate->Plot Determine Determine Km, Vmax, Ki Plot->Determine

Sources

Application

Application Note: (4S)-4,5-Diaminopentanoic Acid as a Mechanistic Probe and Crystallographic Ligand for Glutamate-1-Semialdehyde 2,1-Aminomutase

Target Audience: Structural Biologists, Enzymologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Rationale The biosynthesis of tetrapyrroles (su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Enzymologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

The biosynthesis of tetrapyrroles (such as heme, chlorophyll, and vitamin B12) is a fundamental biological pathway. In plants and bacteria, the first committed step of this pathway is the conversion of glutamate-1-semialdehyde (GSA) to 5-aminolevulinic acid (ALA). This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme glutamate-1-semialdehyde 2,1-aminomutase (GSA-AT) .

Elucidating the structural mechanism of GSA-AT is highly desirable for the development of targeted herbicides and novel antimicrobials. However, standard steady-state crystallography fails to capture the active site's intermediate states because the natural substrate (GSA) turns over too rapidly[1].

The Causality of Ligand Selection: To overcome this rapid turnover, researchers utilize (4S)-4,5-diaminopentanoic acid (DAVA) . The catalytic cycle of GSA-AT operates via a ping-pong mechanism involving a transient diamino intermediate. Enantiomerically pure (4S)-DAVA acts as a stable analog of this intermediate. When introduced to the enzyme, (4S)-DAVA reacts with the PLP-form to form a highly stable external aldimine, effectively halting the catalytic cycle and trapping the enzyme in a uniform state[2]. This allows crystallographers to achieve the high-occupancy ligand binding necessary to resolve the active site architecture, as demonstrated in the crystal structure of Synechococcus elongatus GSA-AT ()[3].

Mechanism State1 PLP-Enzyme + GSA State2 PMP-Enzyme + (4S)-DAVA State1->State2 Half-Reaction 1 (Fast) State2->State1 State3 PLP-Enzyme + ALA State2->State3 Half-Reaction 2 (Slow) Trap Crystallographic Trapping (PDB: 3USF) State2->Trap State3->State2

Catalytic ping-pong mechanism of GSA-AT and crystallographic trapping using (4S)-DAVA.

Crystallographic Data Summary

The successful trapping of GSA-AT using (4S)-DAVA yields high-resolution structural data that maps the precise hydrogen-bonding network stabilizing the intermediate. Table 1 summarizes the quantitative crystallographic parameters obtained from this trapping methodology.

Table 1: Crystallographic Parameters of GSA-AT in Complex with (4S)-DAVA

ParameterGSA-AT + (4S)-DAVA Complex Data
PDB ID 3USF[3]
Target Protein Glutamate-1-semialdehyde 2,1-aminomutase
Organism Synechococcus elongatus
Trapping Ligand (4S)-4,5-diaminopentanoic acid (DAVA)
Resolution 2.46 Å
R-work / R-free 0.178 / 0.232
Total Structure Weight 91.77 kDa
Atom Count 6,600

Experimental Protocols

The following self-validating protocols outline the preparation and co-crystallization of the GSA-AT/(4S)-DAVA complex.

Workflow N1 1. GSA-AT Purification N2 2. Spectral Validation N1->N2 N3 3. (4S)-DAVA Complexation N2->N3 N4 4. X-Ray Diffraction N3->N4 N5 5. Structure Refinement N4->N5

Step-by-step crystallographic workflow for resolving the GSA-AT intermediate state.

Protocol A: Spectrophotometric Validation of the Enzyme State

Expertise Insight: Before attempting crystallization, you must verify the protonation and cofactor state of GSA-AT. Crystallizing a heterogeneous mixture of PLP (internal aldimine) and PMP (pyridoxamine) forms will result in poor, uninterpretable electron density at the active site.

  • Buffer Exchange: Dialyze or buffer-exchange purified GSA-AT into a crystallization-compatible buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl).

  • UV-Vis Spectroscopy: Record the absorption spectrum of the protein from 300 nm to 500 nm using a micro-volume spectrophotometer.

  • Self-Validation Check:

    • A distinct peak at 420 nm confirms the enzyme is in the PLP (internal aldimine) state[2].

    • A peak at 330 nm indicates the PMP form[2].

    • Action: To ensure a homogeneous starting population for (4S)-DAVA trapping, incubate the enzyme with 1 mM PLP for 30 minutes at 4°C, followed by size-exclusion chromatography to remove excess unbound cofactor. Re-measure the spectrum to confirm a singular 420 nm peak.

Protocol B: Ligand Complexation and Co-Crystallization

Expertise Insight: (4S)-DAVA is typically supplied as a dihydrochloride salt. Adding it directly to the protein will drastically lower the pH, potentially denaturing the enzyme or altering the protonation state of the PLP-aldimine linkage.

  • Ligand Preparation: Prepare a 50 mM stock of (4S)-4,5-diaminopentanoic acid dihydrochloride in ultra-pure water. Carefully adjust the pH to 7.2 using 1 M NaOH.

  • Complex Formation: Dilute GSA-AT to a final concentration of 10 mg/mL. Add the neutralized (4S)-DAVA stock to a final ligand concentration of 5 mM (a ~20-fold molar excess).

  • Incubation: Incubate the mixture on ice for 1 hour.

  • Pre-Crystallization Validation Check: Analyze a 2 µL aliquot of the protein-ligand mixture via Dynamic Light Scattering (DLS). A monodisperse peak (Polydispersity Index < 20%) confirms that the high concentration of ligand has not induced protein aggregation, validating the sample for vapor diffusion.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the validated protein-ligand complex with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M MgCl₂, 0.1 M Bis-Tris pH 6.5).

  • Incubation & Harvesting: Seal the plates and incubate at 20°C. Crystals typically appear within 3 to 5 days.

  • Cryoprotection: Transfer the grown crystals to a cryoprotectant solution containing the reservoir components supplemented with 20% (v/v) glycerol and 5 mM (4S)-DAVA.

    • Causality: Maintaining the ligand in the cryoprotectant is critical to prevent ligand dissociation (off-rate) during the physical handling and soaking steps prior to flash-freezing in liquid nitrogen.

References

  • Smith, M. A., Kannangara, C. G., & Grimm, B. (1992). Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism. Biochemistry, 31(45), 11249-11254.

  • D'Aguanno, S., Nogues, I., Simmaco, M., Contestabile, R., & John, R. A. (2003). Stereochemistry of the reactions of glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate. Journal of Biological Chemistry, 278(42), 40521-40526.

  • Stetefeld, J. (2012). Crystal structure of DAVA-4. Protein Data Bank, PDB ID: 3USF.

Sources

Method

Application Notes and Protocols for the Assay of Ornithine 4,5-Aminomutase

Introduction: Unraveling the Intricacies of a Radical-Based Amino Acid Rearrangement Ornithine 4,5-aminomutase (OAM), EC 5.4.3.5, is a fascinating enzyme that catalyzes the reversible interconversion of D-ornithine to (2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Intricacies of a Radical-Based Amino Acid Rearrangement

Ornithine 4,5-aminomutase (OAM), EC 5.4.3.5, is a fascinating enzyme that catalyzes the reversible interconversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid.[1][2] This chemically challenging 1,2-amino group migration is a key step in the anaerobic metabolism of D-ornithine in organisms such as Clostridium sticklandii.[1][3] The catalytic prowess of OAM relies on a sophisticated radical-based mechanism, making it a subject of significant interest for researchers in enzymology, metabolic pathway analysis, and as a potential target for antimicrobial drug development.

The complexity of the OAM-catalyzed reaction stems from its dependence on two crucial cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl, a form of vitamin B12).[1][2] PLP, a versatile cofactor in amino acid metabolism, forms a Schiff base with the substrate, D-ornithine.[1] Concurrently, the homolytic cleavage of the carbon-cobalt bond in AdoCbl generates a highly reactive 5'-deoxyadenosyl radical. This radical initiates the rearrangement by abstracting a hydrogen atom from the substrate, setting in motion a cascade of radical-mediated transformations that culminate in the formation of the product.[4]

Given the unique and complex nature of this enzyme, robust and reliable assay methods are paramount for its characterization, inhibitor screening, and for understanding its role in microbial physiology. This application note provides a comprehensive guide to the methodologies for assaying OAM activity, with a focus on a continuous coupled spectrophotometric assay and a discontinuous high-performance liquid chromatography (HPLC)-based method. The underlying principles, detailed step-by-step protocols, and critical experimental considerations are presented to ensure scientific integrity and reproducibility.

The Catalytic Journey: The Mechanism of Ornithine 4,5-Aminomutase

A fundamental understanding of the enzyme's mechanism is crucial for designing and troubleshooting its assays. The catalytic cycle of OAM is a symphony of radical chemistry, guided by its two cofactors.

OAM_Mechanism cluster_0 Enzyme Active Site cluster_1 Cofactor Cycle E_PLP OAM-PLP (Internal Aldimine) E_PLP_Orn OAM-PLP-Ornithine (External Aldimine) E_PLP->E_PLP_Orn + D-Ornithine Orn_Radical Ornithine Radical E_PLP_Orn->Orn_Radical H• abstraction by 5'-dA• AdoCbl Adenosylcobalamin Product_Radical Product Radical Orn_Radical->Product_Radical Rearrangement E_PLP_Product OAM-PLP-Product Product_Radical->E_PLP_Product H• donation from 5'-dAdoH CobII_dA Cob(II)alamin + 5'-dA• Product_Radical->CobII_dA Regenerates E_PMP_Product OAM-PMP + Product E_PLP_Product->E_PMP_Product - (2R,4S)-2,4-diaminopentanoate AdoCbl->CobII_dA Homolysis CobII_dA->Orn_Radical Generates CobII_dA->AdoCbl + H•

Caption: The radical-based catalytic mechanism of Ornithine 4,5-Aminomutase.

The process begins with the formation of an external aldimine between the aldehyde group of PLP and the amino group of the D-ornithine substrate. Substrate binding is thought to trigger a conformational change that brings the AdoCbl cofactor into proximity, facilitating the homolytic cleavage of its Co-C bond. The resulting 5'-deoxyadenosyl radical (5'-dA•) then abstracts a hydrogen atom from the C5 of the PLP-bound ornithine, generating a substrate radical. This radical undergoes a rearrangement, likely through a cyclic intermediate, to form a product-like radical. The 5'-deoxyadenosine, now carrying the abstracted hydrogen, donates it back to the product radical to form the final product, (2R,4S)-2,4-diaminopentanoate, and regenerate the 5'-dA• radical. The product is then released, and the enzyme is ready for another catalytic cycle. The entire process requires a strictly anaerobic environment to prevent the quenching of the radical intermediates by oxygen.

Method I: Continuous Coupled Spectrophotometric Assay

This method offers the advantage of real-time monitoring of enzyme activity and is well-suited for kinetic studies and high-throughput screening of inhibitors. The assay relies on a coupling enzyme, NAD(P)+-dependent (2R,4S)-2,4-diaminopentanoate dehydrogenase, which catalyzes the oxidative deamination of the OAM product, (2R,4S)-2,4-diaminopentanoate. The concomitant reduction of NAD(P)+ to NAD(P)H is monitored by the increase in absorbance at 340 nm.[2]

Coupled_Assay_Workflow cluster_OAM OAM Reaction cluster_Coupling Coupling Reaction cluster_Detection Detection Ornithine D-Ornithine DAP (2R,4S)-2,4-Diaminopentanoate Ornithine->DAP Ornithine 4,5-Aminomutase NAD NAD+ Keto_acid 2-Amino-4-oxopentanoate DAP->Keto_acid Diaminopentanoate Dehydrogenase NADH NADH NAD->NADH Reduction Spectrophotometer Monitor Absorbance at 340 nm NADH->Spectrophotometer

Caption: Workflow of the coupled spectrophotometric assay for OAM.

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5.[3] All solutions should be prepared using anaerobic water and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • D-Ornithine Stock Solution: 100 mM in anaerobic water.

  • Adenosylcobalamin (AdoCbl) Stock Solution: 1 mM in anaerobic water. Store in the dark at -20°C.

  • Pyridoxal 5'-Phosphate (PLP) Stock Solution: 10 mM in anaerobic water. Store at -20°C.

  • NAD+ Stock Solution: 50 mM in anaerobic water.

  • Ornithine 4,5-Aminomutase (OAM): Purified enzyme preparation of known concentration, stored under anaerobic conditions.

  • (2R,4S)-2,4-Diaminopentanoate Dehydrogenase: Purified coupling enzyme preparation of known activity.

2. Assay Procedure (performed in an anaerobic chamber):

  • To a quartz cuvette with a 1 cm path length, add the following components to a final volume of 1 mL:

    • Assay Buffer (50 mM Tris-HCl, pH 8.5)

    • NAD+ (final concentration 2 mM)

    • PLP (final concentration 40 µM)[3]

    • AdoCbl (final concentration 25 µM)[3]

    • (2R,4S)-2,4-Diaminopentanoate Dehydrogenase (sufficient amount to ensure it is not rate-limiting)

    • OAM (appropriate amount to give a linear rate of absorbance change)

  • Mix gently by inversion and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding D-ornithine (final concentration, e.g., 10 mM).[3]

  • Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer. Record data every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme]) Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

    • l (path length) = 1 cm

    • [Enzyme] = concentration of OAM in mg/mL in the assay.

Key Considerations and Causality:
  • Anaerobic Conditions: The radical intermediates in the OAM reaction are highly sensitive to oxygen. Therefore, all steps must be performed under strictly anaerobic conditions to prevent inactivation of the enzyme.

  • Coupling Enzyme Concentration: The concentration of the diaminopentanoate dehydrogenase must be sufficient to ensure that the OAM-catalyzed reaction is the rate-limiting step. This should be empirically determined by titrating the coupling enzyme concentration.

  • pH Optimum: The optimal pH for OAM from C. sticklandii is around 8.5-9.0.[3] The assay buffer should be maintained at this pH for maximal activity.

  • Cofactor Concentrations: The concentrations of AdoCbl and PLP should be saturating to ensure that they are not limiting the reaction rate. The provided concentrations are typically sufficient.[3]

Method II: Discontinuous HPLC-Based Assay

This method directly measures the consumption of the substrate (D-ornithine) and the formation of the product ((2R,4S)-2,4-diaminopentanoic acid). It is particularly useful for confirming the identity of the product and for assays where a suitable coupling enzyme is not available. The assay involves stopping the enzymatic reaction at specific time points and then analyzing the reaction mixture by HPLC after derivatization of the amino acids.

Experimental Protocol

1. Enzymatic Reaction (performed in an anaerobic chamber):

  • Prepare a reaction mixture containing:

    • Assay Buffer (50 mM Tris-HCl, pH 8.5)

    • D-Ornithine (e.g., 10 mM)

    • AdoCbl (25 µM)

    • PLP (40 µM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of OAM.

  • At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid or by heating).

  • Centrifuge the quenched samples to pellet the precipitated protein. The supernatant contains the substrate and product for HPLC analysis.

2. HPLC Analysis (Pre-column Derivatization with o-Phthalaldehyde - OPA):

  • Derivatization Reagent: Prepare a fresh OPA reagent by dissolving OPA in borate buffer (pH 9.5) containing a thiol (e.g., 3-mercaptopropionic acid).

  • Derivatization Procedure: Mix a small volume of the reaction supernatant with the OPA reagent and allow the reaction to proceed for a few minutes in the dark at room temperature.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: A suitable buffer, such as sodium phosphate or sodium acetate, at a slightly acidic to neutral pH.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the derivatized amino acids.

    • Flow Rate: Typically 1 mL/min.

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

3. Data Analysis:

  • Identify the peaks corresponding to the OPA derivatives of D-ornithine and (2R,4S)-2,4-diaminopentanoic acid by comparing their retention times with those of authentic standards.

  • Quantify the amount of substrate consumed and product formed by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.

  • Calculate the enzyme activity as the rate of product formation or substrate consumption over time.

Quantitative Data Summary
ParameterCoupled Spectrophotometric AssayHPLC-Based Assay
Principle Indirect, continuousDirect, discontinuous
Detection Absorbance at 340 nm (NADH)Fluorescence (OPA derivatives)
Substrate Conc. Typically 10 mM D-OrnithineTypically 10 mM D-Ornithine
Cofactor Conc. AdoCbl: 25 µM, PLP: 40 µMAdoCbl: 25 µM, PLP: 40 µM
pH 8.58.5
Temperature 37°C37°C
Throughput HighLow to medium
Application Kinetics, inhibitor screeningProduct identification, confirmation

Troubleshooting and Scientific Integrity

A self-validating system is crucial for trustworthy results. Here are some common issues and solutions:

  • No or Low Activity:

    • Cause: Oxygen contamination.

    • Solution: Ensure all reagents and equipment are thoroughly deoxygenated. Perform all steps in a well-maintained anaerobic chamber.

    • Cause: Inactive enzyme or cofactors.

    • Solution: Verify the activity of the enzyme with a positive control. Check the integrity of AdoCbl and PLP solutions; AdoCbl is light-sensitive.

  • Non-linear Reaction Rate (Coupled Assay):

    • Cause: The coupling enzyme is becoming rate-limiting.

    • Solution: Increase the concentration of the diaminopentanoate dehydrogenase.

    • Cause: Substrate depletion.

    • Solution: Use a lower concentration of OAM or measure the initial rate over a shorter time period.

  • Poor Peak Resolution (HPLC Assay):

    • Cause: Inappropriate mobile phase gradient or column.

    • Solution: Optimize the gradient profile and/or try a different C18 column with different selectivity.

  • Interfering Peaks (HPLC Assay):

    • Cause: Components from the reaction mixture or quenching agent.

    • Solution: Run appropriate controls (e.g., reaction mixture without enzyme) to identify interfering peaks. Consider alternative quenching methods.

Conclusion

The assay of Ornithine 4,5-aminomutase presents unique challenges due to its radical-based mechanism and requirement for anaerobic conditions. However, with careful attention to experimental detail, both the continuous coupled spectrophotometric assay and the discontinuous HPLC-based method can provide accurate and reproducible data. The choice of assay depends on the specific research question, with the coupled assay being ideal for kinetic analysis and the HPLC method providing a direct measure of substrate turnover and product formation. By understanding the intricacies of the enzyme and the principles behind these assays, researchers can confidently explore the fascinating world of this radical enzyme.

References

  • Chen, H. P., & Frey, P. A. (2001). Cloning, sequencing, heterologous expression, purification, and characterization of adenosylcobalamin-dependent D-ornithine aminomutase from Clostridium sticklandii. Journal of Biological Chemistry, 276(48), 44763-44770. [Link]

  • Darbyshire, A. L., Makins, C., & Wolthers, K. R. (2022). Steady-state and pre-steady state kinetic analysis of ornithine 4,5-aminomutase. Methods in Enzymology, 669, 173–195. [Link]

  • Frey, P. A. (2001). Radical mechanisms of enzymatic catalysis. Annual Review of Biochemistry, 70, 121-148. [Link]

  • Henderson, J. W., & Raushel, F. M. (2013). HPLC analysis of amino acids using o-phthalaldehyde precolumn derivatization. Methods in Molecular Biology, 1043, 319-326. [Link]

  • Kenklies, J., & Buckel, W. (1999). Ornithine degradation in Clostridium sticklandii. Purification and properties of ornithine racemase. European Journal of Biochemistry, 264(3), 917-922. [Link]

  • Wolthers, K. R., & Scrutton, N. S. (2008). Mechanism of radical-based catalysis in the reaction catalyzed by adenosylcobalamin-dependent ornithine 4,5-aminomutase. Journal of Biological Chemistry, 283(50), 34690-34699. [Link]

  • Padmakumar, R., & Banerjee, R. (1995). Evidence for a radical mechanism in the lysine 2,3-aminomutase reaction. Journal of the American Chemical Society, 117(23), 6333-6334. [Link]

Sources

Application

Application Note &amp; Protocol: A Concise Chemoenzymatic Route to (2S,3R,4S)-4,5-Dihydroxy-L-isoleucine

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract: The non-canonical amino acid (2S,3R,4S)-4,5-dihydroxy-L-isoleucine (DHIle) is a critical structural component of potent toxins like α-amanitin, which is gaining significant interest as a payload for antibody-drug conjugates (ADCs).[1][2][3] Traditional chemical syntheses of DHIle are notoriously challenging, often involving numerous steps, complex protecting group manipulations, and suffering from very low overall yields, sometimes as low as 4%.[1][2][4] This application note details a robust and highly efficient chemoenzymatic strategy that circumvents these difficulties. By leveraging the exquisite regio- and diastereoselectivity of non-heme iron dioxygenase (NHD) enzymes, this protocol achieves the synthesis of DHIle from L-isoleucine in a concise manner, followed by chemical protection to yield a derivative ready for solid-phase peptide synthesis (SPPS).

Pillar 1: Expertise & Experience - The Rationale Behind the Chemoenzymatic Approach

The core of this methodology lies in harnessing the power of biocatalysis to achieve transformations that are difficult to control with conventional organic chemistry. The C-H bonds at the C4 and C5 positions of L-isoleucine are chemically similar and non-activated, making their selective hydroxylation a significant synthetic hurdle.

Why Enzymes? Causality Behind Experimental Choices:

  • Unparalleled Selectivity: Non-heme iron and α-ketoglutarate-dependent dioxygenases are evolved to perform specific C-H oxidations.[2][4] Their three-dimensional active sites precisely orient the L-isoleucine substrate relative to the reactive iron-oxo intermediate, ensuring hydroxylation occurs at the desired position and with the correct stereochemistry.[5] This enzymatic control eliminates the need for cumbersome protecting groups and chiral auxiliaries common in chemical routes.

  • Drastically Reduced Step Count: Previous chemical syntheses of DHIle required 8 to 9 steps.[2][4] The chemoenzymatic approach described herein reduces the core synthesis to a single enzymatic step followed by a protection step, dramatically improving efficiency and overall yield.

  • Green Chemistry: The enzymatic reactions are performed in aqueous buffer under mild conditions (near-neutral pH and ambient temperature), avoiding the use of harsh reagents and solvents, thus aligning with the principles of sustainable chemistry.[6]

This protocol employs a sequential, one-pot enzymatic reaction using specific dioxygenases to first hydroxylate L-isoleucine at the C4 position, followed by a second hydroxylation at the C5 position, yielding the desired (2S,3R,4S)-4,5-dihydroxy-L-isoleucine as a single diastereomer.[1]

Experimental Workflow Overview

The overall strategy is a two-part process: a biocatalytic synthesis followed by a chemical protection step.

G cluster_0 Part 1: Biocatalysis cluster_1 Part 2: Chemical Synthesis A L-Isoleucine B Step 1: Enzymatic C4-Hydroxylation (IDO Enzyme) A->B α-KG, Fe(II), O₂ C (2S,3R,4S)-4-Hydroxyisoleucine B->C D Step 2: Enzymatic C5-Hydroxylation (Dioxygenase) C->D α-KG, Fe(II), O₂ E (2S,3R,4S)-4,5-Dihydroxy-L-isoleucine (Crude Product) D->E F Purified DHIle E->F Purification G Step 3: Chemical Protection (TBSCl, Fmoc-OSu) F->G H Fmoc-DHIle(OTBS)₂ (SPPS-Ready) G->H

Fig 1. High-level chemoenzymatic synthesis workflow.

Part I: Protocol for Enzymatic Synthesis of 4,5-Dihydroxy-L-isoleucine

This protocol details the one-pot, two-step enzymatic conversion of L-isoleucine to DHIle.

Materials and Reagents
  • L-Isoleucine

  • L-Isoleucine Dioxygenase (IDO) - Can be expressed and purified from E. coli.[6][7]

  • Secondary Dioxygenase (e.g., HilB or a related enzyme)

  • α-Ketoglutaric acid (α-KG), disodium salt

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • L-Ascorbic acid

  • HEPES buffer (1 M, pH 7.5)

  • Dowex® 50WX8 resin (H⁺ form)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Shaking incubator

  • Lyophilizer

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • In a suitable reaction vessel, dissolve L-isoleucine (1.0 eq.) in HEPES buffer (pH 7.5) to a final concentration of 50 mM.

    • Add L-ascorbic acid (1.0 eq.) to the solution. This is a critical step; ascorbate acts as a reducing agent to maintain the iron cofactor in its active Fe(II) state.

    • Add α-ketoglutaric acid (3.0 eq.). An excess of the co-substrate is used to drive the reaction equilibrium towards the product.

    • Add FeSO₄·7H₂O (0.3 eq.).

    • Initiate the first hydroxylation by adding the purified IDO enzyme.

  • First Hydroxylation (C4):

    • Incubate the reaction mixture at 30°C with shaking (approx. 200 rpm) to ensure adequate aeration, as molecular oxygen is a required substrate.

    • Monitor the reaction progress by LC-MS or ¹H NMR until full consumption of L-isoleucine is observed, typically within 24 hours. The primary product will be (2S,3R,4S)-4-hydroxyisoleucine.

  • Second Hydroxylation (C5):

    • Once the first step is complete, add the second dioxygenase enzyme (e.g., HilB) directly to the same reaction vessel.

    • Continue incubation at 30°C with shaking for another 24-48 hours.

    • Monitor for the conversion of the 4-hydroxyisoleucine intermediate to the final 4,5-dihydroxy-L-isoleucine product.

  • Reaction Quench and Product Isolation:

    • Terminate the reaction by adding an equal volume of methanol or by flash-freezing in liquid nitrogen.

    • Centrifuge the mixture to pellet the enzymes and any precipitated proteins.

    • Load the supernatant onto a pre-equilibrated Dowex® 50WX8 cation-exchange column.

    • Wash the column extensively with deionized water to remove buffer salts, unreacted α-KG, and other anionic components.

    • Elute the product using 2 M ammonium hydroxide.

    • Combine the product-containing fractions and concentrate under reduced pressure. Lyophilize to obtain pure (2S,3R,4S)-4,5-dihydroxy-L-isoleucine as a white solid.

Pillar 2: Trustworthiness - A Self-Validating System

The integrity of this protocol is validated through rigorous analytical characterization at key stages.

  • Reaction Monitoring: LC-MS is the primary tool for tracking the disappearance of starting material (L-isoleucine, m/z = 132.1) and the appearance of the intermediate (4-hydroxyisoleucine, m/z = 148.1) and final product (4,5-dihydroxy-L-isoleucine, m/z = 164.1).

  • Structural Confirmation: The identity and stereochemistry of the final purified product must be confirmed by ¹H and ¹³C NMR spectroscopy and compared against literature values.[1][4] The high diastereoselectivity of the enzymatic process should result in a clean spectrum showing only a single diastereomer.[1]

G cluster_cycle Dioxygenase Catalytic Cycle A Enzyme-Fe(II) + L-Ile + α-KG B Enzyme-Fe(II)-Substrates + O₂ A->B Substrate Binding C Fe(III)-Superoxo Complex B->C Oxygen Binding D Fe(IV)=O (Ferryl) Intermediate + Succinate + CO₂ C->D Decarboxylation E Hydroxylation C-H Abstraction + Radical Rebound D->E Oxidation E->A Product Release (4-OH-Ile)

Fig 2. Catalytic cycle of Fe(II)/α-KG dependent dioxygenases.

Part II: Protocol for Chemical Protection of DHIle

To be useful in standard Fmoc-based SPPS, the amine and diol functionalities of DHIle must be protected.

Materials and Reagents
  • (2S,3R,4S)-4,5-dihydroxy-L-isoleucine

  • N,N-Dimethylacetamide (DMA)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Detailed Step-by-Step Methodology
  • Silyl Ether Protection (Diol):

    • Dissolve the purified DHIle (1.0 eq.) in anhydrous DMA.

    • Add imidazole (3.0 eq.) followed by TBSCl (2.5 eq.). The silylating agent protects the two hydroxyl groups as TBS ethers.

    • Stir the reaction at room temperature for 12-16 hours.

  • Fmoc Protection (Amine):

    • To the same reaction mixture, add a saturated aqueous solution of NaHCO₃.

    • Add a solution of Fmoc-OSu (1.2 eq.) in DMA.

    • Stir vigorously at room temperature for 6-8 hours to protect the primary amine.

  • Workup and Purification:

    • Dilute the reaction mixture with EtOAc and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to yield the final Fmoc-DHIle(OTBS)₂ as a white foam.[4] The expected yield over the two protection steps is approximately 55%.[2]

Quantitative Data Summary

StepKey ReagentsSolventTemp.Time (h)Typical Yield
Enzymatic Synthesis L-Isoleucine, IDO, Dioxygenase, α-KG, FeSO₄HEPES Buffer30°C48-72>70%
Chemical Protection DHIle, TBSCl, Imidazole, Fmoc-OSuDMART18-24~55%

Pillar 3: Authoritative Grounding & References

The protocols and mechanistic insights presented are grounded in peer-reviewed scientific literature, ensuring accuracy and reproducibility.

References
  • Chao, T.-H., & Renata, H. (2024). Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. [Link]

  • Chao, T.-H., & Renata, H. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. National Institutes of Health. [Link]

  • Chao, T.-H., & Renata, H. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. Organic Letters. [Link]

  • Supporting Information for Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. American Chemical Society. [Link]

  • Koo, A. J., Cooke, T. F., & Howe, G. A. (2011). Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-l-isoleucine. Proceedings of the National Academy of Sciences. [Link]

  • Chandrasekhar, S., et al. (2010). An Organocatalyzed enantioselective synthesis of (2S,3R,4S)-4-hydroxyisoleucine and its stereoisomers. The Journal of Organic Chemistry. [Link]

  • Chao, T.-H., & Renata, H. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. PubMed. [Link]

  • Chandra, S. D., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. ResearchGate. [Link]

  • Hambira, C. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

  • Hambira, C. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. PubMed. [Link]

  • Zhang, G., et al. (2019). A Practical Synthesis of (2S,3R,4S)‐4‐Hydroxyisoleucine, A Potent Insulinotropic α‐Amino Acid from Fenugreek. ResearchGate. [Link]

  • Xu, M., et al. (2019). Highly Regioselective and Stereoselective Hydroxylation of Free Amino Acids by a 2-Oxoglutarate-Dependent Dioxygenase from Kutzneria albida. ACS Omega. [Link]

  • Smirnov, S. V., et al. (2017). The C-4(4′)-hydroxylation of free l-isoleucine as a putative pathway for the synthesis of novel signaling molecules. ResearchGate. [Link]

  • Hambira, C. M., et al. (2021). Scaling Amatoxin Synthesis with an Improved Route to (2S,3R,4R)-Dihydroxyisoleucine Exemplified by a Toxic, Clickable α-Amanitin Analogue. The Journal of Organic Chemistry. [Link]

  • Chao, T.-H., & Renata, H. (2024). Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. [Link]

  • Chandrasekhar, S., et al. (2010). An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. Figshare. [Link]

  • Chen, J., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI. [Link]

  • Heitz, T., et al. (2012). Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover. Journal of Biological Chemistry. [Link]

  • Guan, J., et al. (2023). Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. MDPI. [Link]

  • McDonald, A.G. L-isoleucine 4-hydroxylase. ExplorEnz. [Link]

  • Heitz, T., et al. (2012). Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone Jasmonoyl-isoleucine for catabolic turnover. PubMed. [Link]

  • Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link]

  • Agudo, R., et al. (2011). Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. ResearchGate. [Link]

Sources

Method

Application Note: Cell-Based Assays Utilizing (S)-4,5-Diaminopentanoic Acid for Tetrapyrrole Biosynthesis Profiling

Target Audience: Researchers, assay development scientists, and pharmacologists in antibacterial and herbicidal drug discovery. Overview & Biological Rationale In the realm of target-based drug discovery, the C5 tetrapyr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in antibacterial and herbicidal drug discovery.

Overview & Biological Rationale

In the realm of target-based drug discovery, the C5 tetrapyrrole biosynthesis pathway represents a critical vulnerability in plants, algae, and most bacteria. Because this pathway is entirely absent in mammals (which utilize the Shemin pathway), it is a highly attractive target for narrow-spectrum antibiotics and novel herbicides.

The committed step of the C5 pathway is the conversion of glutamate-1-semialdehyde (GSA) to 5-aminolevulinic acid (ALA), catalyzed by the enzyme glutamate-1-semialdehyde aminotransferase (GSAT; EC 5.4.3.8) . This enzyme performs a highly unusual intramolecular transamination. During catalysis, (S)-4,5-diaminopentanoic acid (also known as diaminovaleric acid, or DAVA) is formed as a transient intermediate.

Under physiological conditions, a dynamic gating loop prevents DAVA from escaping the enzyme's active site . However, the exogenous application of (S)-4,5-diaminopentanoic acid to cell cultures provides a powerful, cell-permeable chemical probe to bypass upstream metabolic bottlenecks, evaluate substrate channeling, and pinpoint the exact mechanism of novel pathway inhibitors.

C5_Pathway Glu L-Glutamate GSA Glutamate-1-semialdehyde (GSA) Glu->GSA GluTR (EC 1.2.1.70) DAVA (S)-4,5-diaminopentanoic acid (DAVA) GSA->DAVA GSAT (PLP form) Transamination ALA 5-Aminolevulinic acid (ALA) DAVA->ALA GSAT (PMP form) Transamination

Figure 1: The C5 tetrapyrrole biosynthesis pathway highlighting the transient intermediate DAVA.

Mechanistic Principles of the Assay

To build a self-validating assay system , we must isolate the specific activity of GSAT from the upstream enzyme, glutamyl-tRNA reductase (GluTR).

GSAT operates via a ping-pong bi-bi mechanism utilizing a vitamin B6 cofactor. The pyridoxal 5'-phosphate (PLP) form of the enzyme converts GSA to (S)-DAVA. Subsequently, the pyridoxamine 5'-phosphate (PMP) form converts (S)-DAVA to ALA. GSAT exhibits strict enantioselectivity; the (R)-enantiomer is practically inactive .

The "Rescue" Principle: If a test compound inhibits GluTR or the first half-reaction of GSAT, intracellular ALA production ceases. By exogenously supplying (S)-4,5-diaminopentanoic acid dihydrochloride , we feed the intermediate directly to the PMP-bound form of GSAT.

  • If ALA production is restored (rescued) , the inhibitor targets an upstream process.

  • If ALA production remains suppressed , the inhibitor directly targets the second half-reaction of GSAT or acts as an irreversible suicide inhibitor (e.g., Gabaculine).

Experimental Protocol: DAVA-Rescue & ALA Quantification

This protocol details a high-throughput, colorimetric cell-based assay designed to quantify intracellular ALA flux in Synechococcus or recombinant Escherichia coli models.

Materials Required
  • Biological Model: Log-phase Synechococcus elongatus or E. coli expressing recombinant GSAT.

  • Chemical Probe: (S)-4,5-diaminopentanoic acid dihydrochloride (CAS: 130338-27-1), >97% purity.

  • Controls: Gabaculine (irreversible GSAT inhibitor).

  • Reagents: Acetylacetone, 1 M Sodium Acetate buffer (pH 4.6), Modified Ehrlich’s Reagent (p-dimethylaminobenzaldehyde dissolved in glacial acetic acid and perchloric acid), RIPA Lysis Buffer with protease inhibitors.

Workflow Step1 1. Culture Preparation Grow cells to exponential phase Step2 2. Pathway Modulation Treat with inhibitor +/- (S)-DAVA Step1->Step2 Step3 3. Cell Lysis Sonicate in RIPA buffer + protease inhibitors Step2->Step3 Step4 4. ALA Condensation Boil with acetylacetone (pyrrole formation) Step3->Step4 Step5 5. Colorimetric Assay Add Ehrlich's Reagent & read at 553 nm Step4->Step5

Figure 2: Step-by-step workflow for the cell-based DAVA rescue and ALA quantification assay.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Compound Treatment

  • Standardize the bacterial culture to an OD600 of 0.6 to ensure cells are in the exponential growth phase, where tetrapyrrole demand is highest.

  • Aliquot 1 mL of culture into a 96-well deep-well block.

  • Treat cells with the test compound for 2 hours. For the "Rescue" arm, co-treat with 500 µM (S)-4,5-diaminopentanoic acid.

  • Causality: The 2-hour incubation is critical. It provides sufficient time for the accumulation of measurable ALA, but is short enough to prevent secondary metabolic feedback loops (such as heme-mediated repression of upstream transcription) from skewing the data.

Step 2: Cell Lysis

  • Harvest cells by centrifugation (4000 × g, 10 min at 4°C). Discard the supernatant.

  • Resuspend the pellet in 200 µL of RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

  • Sonicate on ice (3 cycles of 10s on/off).

  • Causality: ALA is an intracellular metabolite. Sonication ensures complete disruption of the cell membrane. Protease inhibitors are mandatory here to preserve the structural integrity of the GSAT enzyme if downstream orthogonal protein assays (e.g., Western blotting) are required from the same lysate.

Step 3: ALA Derivatization (Knorr-type Condensation)

  • Transfer 100 µL of the clarified lysate to a fresh microtube.

  • Add 10 µL of acetylacetone and 40 µL of 1 M sodium acetate buffer (pH 4.6).

  • Boil the mixture at 100°C for 15 minutes, then immediately cool on ice.

  • Causality: Free ALA does not react efficiently with colorimetric dyes. Boiling ALA with acetylacetone forces a condensation reaction, converting the linear ALA into a stable pyrrole derivative (2-methyl-3-acetyl-4-(3-propionic acid) pyrrole). The acidic buffer catalyzes this cyclization.

Step 4: Spectrophotometric Readout

  • Transfer the cooled mixture to a clear-bottom 96-well assay plate.

  • Add 150 µL of Modified Ehrlich’s Reagent to each well.

  • Incubate in the dark for 15 minutes at room temperature.

  • Measure the absorbance at 553 nm using a microplate reader.

  • Causality: Ehrlich's reagent reacts specifically with the alpha-position of the newly formed pyrrole ring, generating a highly conjugated, purple-colored complex. The 15-minute dark incubation ensures complete color development while preventing photobleaching of the complex.

Quantitative Data Interpretation

To ensure the assay is self-validating, the readout must be compared across specific control arms. The table below summarizes the expected quantitative readouts and their mechanistic interpretations.

Experimental GroupTreatment ConditionTarget Enzyme StateExpected ALA Flux (nmol/h/mg)Absorbance (553 nm)Mechanistic Interpretation
Vehicle Control DMSOFully Active~ 45.00.850Baseline pathway flux.
Upstream Inhibitor GluTR InhibitorSubstrate Starved< 5.00.100GSA is not produced; pathway halted.
Upstream + Rescue GluTR Inhibitor + (S)-DAVAPMP-form Active~ 42.50.810DAVA bypasses GluTR; confirms upstream target.
GSAT Inhibitor Gabaculine (Positive Control)Irreversibly Inhibited< 2.00.050GSAT is covalently modified.
GSAT + Rescue Gabaculine + (S)-DAVAIrreversibly Inhibited< 2.00.050DAVA cannot be processed; confirms GSAT target.
Mutant Profiling K265R GSAT MutantLeaky Active Site~ 15.00.300Gating loop mutation causes DAVA leakage .

References

  • Sorensen, J. L., & Stetefeld, J. (2011). Kinemage of action - proposed reaction mechanism of glutamate-1-semialdehyde aminomutase at an atomic level. Biochemical and Biophysical Research Communications. URL:[Link]

  • Pugh, C. E., Harwood, J. L., & John, R. A. (1992). Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism. The Journal of Biological Chemistry. URL: [Link]

  • Ilag, L. I., et al. (1992). Activity and spectroscopic properties of the Escherichia coli glutamate 1-semialdehyde aminotransferase and the putative active site mutant K265R. Biochemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (4S)-4,5-diaminopentanoic acid dihydrochloride

Welcome to the technical support center for (4S)-4,5-diaminopentanoic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4S)-4,5-diaminopentanoic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical techniques to ensure successful experimental outcomes.

Understanding the Molecule: (4S)-4,5-diaminopentanoic acid dihydrochloride

(4S)-4,5-diaminopentanoic acid is a non-proteinogenic amino acid. The dihydrochloride salt form is provided to enhance its stability and initial aqueous solubility. As with other amino acid hydrochlorides, its solubility is intrinsically linked to the protonation state of its amino and carboxylic acid groups, which is heavily influenced by the pH of the solvent.

Key Structural Features Influencing Solubility:

  • Two Amino Groups: The presence of two primary amine functional groups allows for the formation of a dihydrochloride salt, significantly increasing its polarity.

  • Carboxylic Acid Group: This group can be deprotonated at higher pH values, influencing the overall charge of the molecule.

  • Chiral Center: The (4S) stereochemistry does not directly impact solubility but is critical for its biological activity and interaction with other chiral molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my (4S)-4,5-diaminopentanoic acid dihydrochloride not dissolving in water?

A1: While the dihydrochloride salt is designed for water solubility, several factors can impede dissolution.[1][2]

  • Insufficient Solvent: You may be attempting to create a solution that is above the compound's saturation point.

  • Low Temperature: Solubility of most solids in water increases with temperature.[3] Try gentle warming.

  • pH of the Water: Deionized water can have a slightly acidic pH due to dissolved CO2. While the dihydrochloride salt itself is acidic, the final pH of the solution can influence the equilibrium between different ionic forms of the amino acid.

Q2: Can I dissolve (4S)-4,5-diaminopentanoic acid dihydrochloride in organic solvents?

A2: Generally, this highly polar salt will have very low solubility in non-polar organic solvents. Solubility is expected to be better in polar protic solvents.

  • Polar Protic Solvents: Solvents like methanol and ethanol may be suitable, although likely to a lesser extent than water.[] The monohydrochlorides of basic amino acids are generally insoluble in alcohol because they exist as zwitterions. However, the dihydrochloride form, with both basic groups neutralized, acts more like an organic acid and can become more alcohol-soluble.[1]

  • Polar Aprotic Solvents: Solvents like DMSO and DMF might be effective, particularly if the free base form of the amino acid is used.

Q3: I observed precipitation when I added my compound to a buffered solution. What is happening?

A3: This is likely due to a pH shift causing the compound to reach its isoelectric point (pI). At the pI, the net charge of the amino acid is zero, and its solubility is at a minimum.[2][5] The addition of a buffer can significantly alter the pH, leading to precipitation if the final pH is near the pI of (4S)-4,5-diaminopentanoic acid.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility challenges.

Step 1: Initial Assessment and Optimization in Aqueous Solutions

If you are experiencing poor solubility in water, follow these steps:

  • Increase Solvent Volume: Start by adding more water to see if the issue is simply a matter of concentration.

  • Gentle Heating and Agitation: Warm the solution gently (e.g., in a 37°C water bath) and stir or vortex to aid dissolution. Be cautious with temperature, as excessive heat can degrade the compound.

  • pH Adjustment: This is the most critical parameter. Since it is a dihydrochloride salt, the initial aqueous solution will be acidic. To increase solubility, you generally need to move the pH away from the isoelectric point.[2][5]

    • Add a small amount of dilute acid (e.g., 0.1 M HCl) to further lower the pH.

    • Alternatively, add a small amount of dilute base (e.g., 0.1 M NaOH) to raise the pH.

    • Monitor the pH and dissolution simultaneously.

Step 2: Employing Co-solvents

If aqueous solutions are not suitable for your experimental needs, a co-solvent system can be effective.[6] Co-solvents are water-miscible organic solvents that can increase the solubility of a compound.[6]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[6]

Experimental Protocol for Co-solvent Screening:

  • Prepare a small, concentrated stock of the compound in water (if possible, even a slurry).

  • In separate vials, prepare different ratios of water to co-solvent (e.g., 90:10, 80:20, 50:50).

  • Add a small aliquot of your compound's stock/slurry to each co-solvent mixture.

  • Observe for dissolution.

Step 3: Advanced Solubilization Techniques

For particularly challenging applications, consider these advanced methods:

  • Use of Surfactants: Low concentrations of surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Particle Size Reduction: While typically done at the manufacturing level, if you have a solid that is difficult to dissolve, grinding it to a finer powder can increase the surface area and dissolution rate.[7]

Visualizing the Troubleshooting Workflow

Solubility_Troubleshooting_Workflow Troubleshooting (4S)-4,5-diaminopentanoic acid dihydrochloride Solubility start Start: Solubility Issue check_concentration Is the concentration too high? start->check_concentration increase_solvent Increase Solvent Volume check_concentration->increase_solvent Yes check_temp Is the solution at room temp? check_concentration->check_temp No increase_solvent->check_temp heat_agitate Gentle Warming & Agitation check_temp->heat_agitate Yes check_ph Is the pH optimal? check_temp->check_ph No heat_agitate->check_ph adjust_ph Adjust pH (add dilute acid or base) check_ph->adjust_ph No success Solubilized check_ph->success Yes use_cosolvent Consider Co-solvents (e.g., Ethanol, DMSO) adjust_ph->use_cosolvent Still an issue adjust_ph->success Dissolved advanced_techniques Advanced Techniques (e.g., Surfactants) use_cosolvent->advanced_techniques Still an issue use_cosolvent->success Dissolved advanced_techniques->success Dissolved fail Consult Technical Support advanced_techniques->fail Still an issue

Caption: A step-by-step workflow for troubleshooting solubility issues.

The Role of pH in Solubility: A Deeper Dive

The solubility of amino acids is highly dependent on pH.[2][5] For a diaminomonocarboxylic acid like (4S)-4,5-diaminopentanoic acid, there will be multiple protonation states.

pH_Effect_on_Solubility Impact of pH on the Ionic Species and Solubility cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) low_ph_species Cationic Form (High Solubility) pi_species Zwitterionic Form (Low Solubility) low_ph_species->pi_species Increase pH high_ph_species Anionic Form (High Solubility) pi_species->high_ph_species Increase pH

Caption: Relationship between pH, ionic form, and solubility.

Data Summary Table: General Solubility Characteristics

Solvent TypeExamplesExpected Solubility of (4S)-4,5-diaminopentanoic acid dihydrochlorideRationale
Polar Protic Water, Methanol, EthanolHigh in water, moderate in short-chain alcoholsThe dihydrochloride salt is highly polar and can form hydrogen bonds.[]
Polar Aprotic DMSO, DMFModerate to LowThese solvents can solvate ions but may be less effective for this specific salt form.
Non-Polar Toluene, HexaneVery Low / Insoluble"Like dissolves like"; the polar compound will not readily dissolve in non-polar solvents.[7]

References

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Solubilities Studies of Basic Amino Acids. ResearchGate. Available at: [Link]

  • Methods to boost solubility. IJSDR. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. World Journal of Pharmaceutical Research. Available at: [Link]

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. ijprajournal. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in 4,5-Diaminopentanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4,5-diaminopentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,5-diaminopentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical purity during synthesis. Racemization, the conversion of a stereochemically pure compound into a mixture of enantiomers or diastereomers, is a critical challenge that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to racemization at key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the synthesis of 4,5-diaminopentanoic acid?

A: Racemization is a chemical process that converts a single enantiomer into an equal mixture of both enantiomers (a racemate), rendering it optically inactive.[1] For a molecule like 4,5-diaminopentanoic acid, which contains a chiral center at the C4 position, maintaining a specific stereoisomeric form is often crucial for its biological activity. The synthesis frequently involves intermediates where the α-proton to a carbonyl group (or a related activating group) becomes acidic, making it susceptible to removal by a base. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of the original stereochemistry.[2] The presence of undesired stereoisomers can lead to reduced therapeutic efficacy, altered pharmacological profiles, and introduces significant purification challenges.[1]

Q2: Which synthetic steps are most prone to racemization when preparing 4,5-diaminopentanoic acid?

A: Racemization risk is highest during steps that involve the activation of a carboxyl group or the presence of a base when a proton is located on a stereogenic center alpha to a carbonyl or similar electron-withdrawing group. Key steps to monitor closely include:

  • Peptide Coupling/Amide Bond Formation: Activation of the carboxylic acid for coupling can lead to the formation of intermediates like oxazolones, which are highly prone to racemization.[3][4][5]

  • Deprotection Steps: The removal of certain protecting groups, especially under harsh basic or acidic conditions, can facilitate epimerization.[2]

  • Cyclization to Lactam Intermediates: The formation of piperidin-2-one rings, common precursors to 4,5-diaminopentanoic acid, can be susceptible to epimerization at the C5 position (which corresponds to the C4 of the final product) if basic conditions are used.[6]

Q3: What are the primary synthetic strategies to access enantiopure 4,5-diaminopentanoic acid?

A: There are three main strategies, each with its own advantages for controlling stereochemistry:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as L-glutamic acid or L-pyroglutamic acid.[7][8][9] The inherent chirality of the starting material is carried through the synthesis to define the stereocenter in the final product.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, using a chiral catalyst (e.g., a Rhodium complex) to selectively form one enantiomer.[10]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[7][11][12] After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones are a classic example used in asymmetric alkylations.[10][13]

Troubleshooting Guide: Preventing and Diagnosing Racemization

Problem 1: My final product has low enantiomeric excess (ee%) after a synthesis starting from L-glutamic acid.

Possible Cause: You are likely experiencing racemization at one or more steps. The most common culprits in a chiral pool synthesis from glutamic acid are harsh conditions during side-chain manipulation or cyclization.

Troubleshooting Steps & Solutions:

  • Analyze Intermediates: The first step is to pinpoint where the loss of stereochemical purity occurs. Isolate and analyze the chiral purity (by chiral HPLC or NMR with a chiral shift reagent) of key intermediates, particularly after any step involving a base or carboxyl activation.

  • Re-evaluate Base and Temperature Conditions:

    • Mechanism of Base-Induced Racemization: Strong, non-hindered bases can abstract the acidic α-proton of an ester or lactam, leading to a planar enolate and subsequent racemization.[2]

    • Solution: Employ sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like sodium methoxide or LDA, especially at elevated temperatures.[14] Whenever possible, conduct reactions at lower temperatures (e.g., 0 °C or -78 °C) to minimize the rate of enolization.

  • Optimize Carboxyl Group Activation:

    • The Oxazolone Problem: When activating an N-acyl amino acid, especially with reagents like carbodiimides (e.g., DCC, EDC) alone, an oxazolone intermediate can form. The α-proton of this intermediate is highly acidic and racemizes quickly.[15]

    • Solution: Always use racemization-suppressing additives in conjunction with your coupling reagent.[3] These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.[4]

AdditiveChemical NamepKaKey Advantage
HOBt 1-Hydroxybenzotriazole4.60The historical standard, effective in many cases.[3][14]
HOAt 1-Hydroxy-7-azabenzotriazole3.28More acidic than HOBt, provides superior suppression, especially for hindered couplings.[3]
Oxyma Ethyl (hydroxyimino)cyanoacetate4.60A non-explosive and highly effective alternative to HOBt with similar acidity.[3][14]
Problem 2: I'm observing significant racemization during the N-Boc deprotection step.

Possible Cause: While standard N-Boc deprotection with strong acids like trifluoroacetic acid (TFA) is generally considered racemization-free, unintended side reactions or prolonged exposure can sometimes cause issues, particularly with sensitive substrates. More likely, the racemization occurred in the preceding step and was only detected after deprotection and purification. However, if you have confirmed the intermediate is pure, the deprotection conditions are the focus.

Troubleshooting Steps & Solutions:

  • Confirm Purity Before Deprotection: Always run a chiral analysis on your N-Boc protected intermediate immediately before the deprotection step to ensure you are not carrying forward a racemized product.

  • Use Milder Deprotection Conditions: If your substrate is particularly sensitive, consider alternatives to neat TFA.

    • HCl in Organic Solvents: Using 4M HCl in dioxane or ethyl acetate is a common and effective alternative.[16]

    • Oxalyl Chloride in Methanol: This system provides a very mild method for N-Boc deprotection at room temperature, tolerant of many other functional groups.[16][17]

    • Water-Mediated Deprotection: For some substrates, simply refluxing in water can effectively remove the Boc group under neutral conditions, which is ideal for acid-sensitive molecules.[18][19]

Problem 3: The cyclization to form the piperidin-2-one (δ-lactam) precursor is causing epimerization at C5.

Possible Cause: Base-catalyzed intramolecular cyclization is a common method to form lactams, but it poses a high risk of epimerization at the carbon alpha to the newly formed amide carbonyl if that carbon is also alpha to the ester group being displaced.

Troubleshooting Steps & Solutions:

  • Visualize the Mechanism: The use of a base to deprotonate the amine for nucleophilic attack on the ester can also deprotonate the α-carbon, leading to epimerization.

    Caption: Competing pathways during base-catalyzed lactam formation.
  • Employ Non-Basic Cyclization Methods:

    • Mitsunobu Reaction: If your precursor is an amino alcohol, a Mitsunobu cyclization is an excellent alternative that proceeds under neutral conditions and typically with inversion of configuration at the alcohol-bearing carbon, which can be planned for.

    • Active Esters: Convert the carboxylic acid to an active ester (e.g., N-hydroxysuccinimide ester) first under racemization-suppressing conditions. Then, after deprotecting the amine, the cyclization can often proceed under neutral or mildly basic conditions at room temperature.

Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling using EDC/Oxyma

This protocol describes a standard procedure for forming an amide bond while minimizing the risk of racemization at the α-carbon of the N-protected amino acid.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and Oxyma (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution. Stir the mixture at 0 °C for 5-10 minutes. This pre-activation time should be minimized.[14]

  • Amine Addition: Add the amine component (1.0 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a sterically hindered base like DIPEA.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup to remove water-soluble byproducts.

  • Analysis: After purification, determine the diastereomeric or enantiomeric excess of the product using chiral HPLC to confirm stereochemical integrity.

Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride/Methanol

This protocol is suitable for substrates sensitive to strong acids like TFA.[16][17]

  • Solution Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (2.0-3.0 eq) dropwise. Gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Isolation: Upon completion, carefully concentrate the reaction mixture under reduced pressure. The resulting product is typically the hydrochloride salt of the amine, which can be used directly or neutralized with a mild base during an aqueous workup.

Caption: Synthetic workflow highlighting critical racemization control points.

References

  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (1998). The Journal of Organic Chemistry - ACS Publications. Retrieved March 7, 2026, from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). University of Johannesburg. Retrieved March 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ACS Symposium Series. Retrieved March 7, 2026, from [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge. Retrieved March 7, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved March 7, 2026, from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Racemization of Amino Acids in Nature. (2013). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. (2026). MDPI. Retrieved March 7, 2026, from [Link]

  • Method for the Racemization of Optically Active Amino Acids. (1974). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). PMC. Retrieved March 7, 2026, from [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved March 7, 2026, from [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (2005). MDPI. Retrieved March 7, 2026, from [Link]

  • ChemInform Abstract: Synthesis of β,β′-Diamino Acids from α-Amino Acid Derived β-Lactams. (1995). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). MDPI. Retrieved March 7, 2026, from [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2014). PMC. Retrieved March 7, 2026, from [Link]

  • R,β-Diamino Acids: Biological Significance and Synthetic Approaches. (2000). Docta Complutense. Retrieved March 7, 2026, from [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2018). PMC. Retrieved March 7, 2026, from [Link]

  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for diaminopentanoic acid derivatization

Welcome to the Technical Support Center for Amino Acid Derivatization . This hub is designed for researchers, analytical scientists, and drug development professionals optimizing the chromatographic separation and detect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivatization . This hub is designed for researchers, analytical scientists, and drug development professionals optimizing the chromatographic separation and detection of 2,5-diaminopentanoic acid (Ornithine) and related aliphatic diamines.

Because diaminopentanoic acid lacks a strong chromophore or fluorophore, pre-column derivatization is mandatory for UV or fluorescence detection. However, its unique structure—possessing both an α -amino group and a δ -amino group with distinct pKa​ values—presents complex kinetic challenges. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure robust, reproducible assays.

I. Diagnostic Workflows & Logical Relationships

To successfully derivatize diaminopentanoic acid, one must understand the competing thermodynamic and kinetic pathways at play. The diagram below illustrates the troubleshooting logic for resolving common derivatization failures.

LogicTree Root Issue: Split Peaks, Low Yield, or High Background Cause1 Incomplete δ-amine Reaction (Mixed Ligands) Root->Cause1 Cause2 Reagent Hydrolysis (e.g., NBD-OH, FMOC-OH) Root->Cause2 Cause3 MS Signal Suppression Root->Cause3 Sol1 Increase pH to 10.0-11.0 (Deprotonate both amines) Cause1->Sol1 Sol2 Optimize Temp (70°C) & Quench rapidly (ADAM/Acid) Cause2->Sol2 Sol3 Switch from Borate to Carbonate Buffer Cause3->Sol3

Caption: Root-cause analysis and corrective actions for diaminopentanoic acid derivatization. (Max Width: 760px)

II. Troubleshooting Guide (Q&A)

Q: I am seeing split peaks or multiple unresolved peaks for ornithine when using OPA (o-phthalaldehyde). What is causing this? A: This is a classic symptom of mixed ligand formation or incomplete derivatization. Ornithine contains an α -amino group ( pKa​≈8.7 ) and a δ -amino group ( pKa​≈10.8 ). If your reaction buffer is set to pH 9.0, the α -amine is nucleophilic (deprotonated), but the δ -amine remains largely protonated and unreactive. Consequently, OPA/thiol reagents yield a mixture of mono-derivatized and di-derivatized products, demonstrating a stark difference in reactivity between the two amine groups[1]. Actionable Fix: Increase the buffer pH to 10.0–10.5 to ensure both amino groups are deprotonated. Use a high molar excess of the OPA/thiol reagent to drive the reaction to the fully di-derivatized state.

Q: When using FMOC-Cl for LC-MS analysis, my ornithine recovery is highly variable and my MS signal is suppressed. How do I fix this? A: There are two distinct mechanisms failing here. First, basic amino acids like ornithine can form unstable derivatives at the highly alkaline pH required for FMOC-Cl derivatization, leading to decomposition if the reaction isn't stopped precisely[2]. Second, the standard borate buffer used to maintain pH 8.0 causes significant signal suppression in electrospray ionization mass spectrometry (ESI-MS)[3]. Actionable Fix: Switch your reaction buffer from borate to a carbonate buffer or aqueous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at pH 9.0, which provides higher ESI-MS responses[3]. To prevent derivative decomposition, strictly limit the reaction time to 5 minutes and quench the excess FMOC-Cl immediately with 1-adamantanamine (ADAM)[2].

Q: My NBD-Cl (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) derivatization shows a massive interfering background peak at 500 nm. What is happening? A: You are observing reagent hydrolysis. NBD-Cl reacts with amines via a nucleophilic substitution ( SN​2 ) mechanism to form a derivative absorbing at ~469 nm[4]. However, at the high pH required to deprotonate ornithine (pH 11.0), the hydroxide ions ( OH− ) compete with the amine, hydrolyzing NBD-Cl into NBD-OH, which absorbs heavily at 500 nm and ruins your baseline[4]. Actionable Fix: You must acidify the reaction mixture immediately after the heating step. Adding a citrate or phosphate buffer (pH 2.8) stops the degradation of the excess reagent, prevents further NBD-OH formation, and stabilizes the ornithine derivative[5][6].

III. FAQ: Method Optimization & Causality

Why is a two-step OPA/FMOC derivatization often recommended over a single reagent? While OPA reacts rapidly (within 1 minute) at room temperature with primary amines like ornithine, it does not react with secondary amino acids (e.g., proline)[7]. In complex biological matrices or cell culture media, a two-step automated process is optimal: OPA first derivatizes all primary amines, followed by FMOC-Cl which captures the secondary amines[7]. Because FMOC-amino acid derivatives are highly hydrophobic, they elute later in reversed-phase HPLC and do not interfere with the OPA derivatives[7].

How does temperature influence the reaction kinetics of derivatization? Derivatization is thermodynamically catalyzed. For example, raising the reaction temperature from 37°C to 80°C can increase the derivatization efficiency by up to 34-fold[3]. However, this must be balanced against solvent volatility. Heating samples to 100°C can cause solvent evaporation (even in sealed vials) and subsequent degradation of the derivative[6]. The optimal thermal window for reagents like NBD-Cl is strictly 65°C–70°C for 5 to 30 minutes[5][6].

IV. Quantitative Data: Optimization Parameters

The following table summarizes the validated physicochemical parameters required to achieve >95% derivatization yield for diaminopentanoic acid across different reagents.

Derivatizing AgentTarget Amine TypeOptimal pHBuffer System (Recommended)Temp / TimeQuenching Agent
OPA / Thiol Primary ( α,δ )9.5 - 10.5Borate (0.8 M)[1]25°C / 1-2 minNot strictly required
FMOC-Cl Primary & Secondary8.2 - 10.0Carbonate (for LC-MS)[3]25°C / 5 minADAM (300 mM)[2]
NBD-Cl Primary & Secondary10.0 - 11.0Borate (20 mM)[6]70°C / 30 minAcidification (HCl/Citrate)[5]

V. Self-Validating Experimental Protocols

Protocol A: Automated In-Needle Pre-Column Derivatization (iPDAQ) using OPA/FMOC

This protocol utilizes the autosampler needle as the reaction chamber, reducing reagent consumption by up to 97% and preventing the degradation of unstable derivatives by injecting them immediately upon formation[8][9].

Workflow A 1. Draw Buffer (Borate pH 10) B 2. Draw Sample (Ornithine) A->B C 3. Draw OPA/MPA (Mix in needle) B->C D 4. Draw FMOC-Cl (Secondary Rxn) C->D E 5. Direct Injection (HPLC-FLD) D->E

Caption: Step-by-step fluidic sequence for automated iPDAQ derivatization within an HPLC autosampler needle. (Max Width: 760px)

Step-by-Step Methodology:

  • Reagent Prep: Prepare OPA/MPA (3-mercaptopropionic acid) in borate buffer. Prepare FMOC-Cl in anhydrous acetonitrile[8].

  • System Setup: Program the HPLC autosampler to sequentially draw: 1 µL of borate buffer, 1 µL of the ornithine sample, 1 µL of OPA/MPA reagent, and 1 µL of FMOC-Cl[8].

  • In-Needle Mixing: Program a rapid needle aspiration/dispense cycle (without ejecting the sample) to mix the internal volume.

  • Reaction Timing: Hold the mixture in the needle for exactly 1.0 minute at room temperature.

  • Injection & Validation: Inject directly onto a C18 Reversed-Phase column. Self-Validation Check: Run a reagent blank (water instead of sample). If a peak appears at the ornithine retention time, your FMOC-Cl or OPA has degraded or is contaminated.

Protocol B: High-Yield NBD-Cl Derivatization for Spectrochemical/HPLC Analysis

Designed for maximum sensitivity while suppressing NBD-OH background noise.

Step-by-Step Methodology:

  • Reaction Initiation: In a microcentrifuge tube, combine 200 µL of ornithine standard/sample, 50 µL of 20 mM borate buffer (pH adjusted to 11.0 with 1.0 M NaOH), and 150 µL of NBD-Cl solution (0.33 mg/mL in Methanol)[6].

  • Incubation: Vortex for 1 minute. Place the sealed vial in a heating block at 70°C for exactly 30 minutes[6].

  • Quenching (Critical Step): Immediately transfer the vial to a freezer (-20°C) for 1 minute, then add 250 µL of citrate or phosphate buffer (pH 2.8) to acidify the mixture[5][6]. This drops the pH, protonating the excess OH− and halting NBD-OH formation.

  • Filtration & Analysis: Filter through a 0.45 µm nylon membrane and inject into the HPLC-FLD (Fluorescence Detection)[5]. Self-Validation Check: Monitor absorbance at 500 nm. If the 500 nm peak is larger than the 469 nm peak, the quenching step was too slow, and reagent hydrolysis dominated the reaction[4].

VI. References

  • Title: derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc Source: elte.hu URL:

  • Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: nih.gov URL:

  • Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC (ResearchGate) Source: researchgate.net URL:

  • Title: Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Source: scispace.com URL:

  • Title: Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development Source: tandfonline.com URL:

  • Title: High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Source: scispace.com URL:

  • Title: A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals Source: mdpi.com URL:

  • Title: Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry Source: researchgate.net URL:

  • Title: Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine Source: rsc.org URL:

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Commercial (S)-4,5-Diaminopentanoic Acid

Welcome to the Technical Support Center. As a critical building block for N2S2/N3S3 chelators in radiopharmacy[1] and a key fragment in the synthesis of complex antibiotics like edeine D[2], the purity of (S)-4,5-diamino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical building block for N2S2/N3S3 chelators in radiopharmacy[1] and a key fragment in the synthesis of complex antibiotics like edeine D[2], the purity of (S)-4,5-diaminopentanoic acid dictates the success of your downstream bioconjugation and synthetic workflows.

Commercial batches often contain latent impurities from their synthetic origins. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your material meets the rigorous standards required for advanced drug development.

Quantitative Impurity Profiling

Before attempting purification, you must understand the chemical nature of the contaminants. The table below summarizes the quantitative data, analytical signatures, and mechanistic origins of the most common impurities found in commercial batches.

Impurity TypeOrigin / Mechanistic CauseAnalytical Signature (Quantitative)Acceptable ThresholdDownstream Impact
N-Boc Adducts Incomplete deprotection of 4-N-t-butoxycarbonylamino intermediates[3].LC-MS: +100.12 Da mass shift (m/z 233).< 0.5% (AUC via HPLC)Terminates peptide coupling; prevents metal chelation.
(R)-Enantiomer Racemization during severe acidic workup or impure starting material.Chiral HPLC: Shifted RT (Δ > 2.0 min).< 1.0% (ee > 98%)Alters spatial geometry of N2S2 chelators for Tc-99m[4].
Pt/Pd Catalysts Carryover from the catalytic hydrogenation of cyano precursors[4].ICP-MS: > 10 ppm detection limit.< 5 ppmCompetes with radiometals (Tc-99m / Re-186)[1].
Regioisomers Byproducts from alternative ring-opening or impure ornithine precursors. 1 H NMR: α-proton shift (δ 3.5 vs expected δ 2.8).< 0.1% (mol/mol)Forms incorrect chelate ring sizes, reducing stability[1].

Troubleshooting FAQs: Field-Proven Insights

Q: My LC-MS shows a persistent +100 Da mass peak relative to the expected mass of 132.16 g/mol . How do I remove this? A: A +100 Da mass indicates the presence of an intact tert-butyloxycarbonyl (Boc) protecting group, a common artifact from commercial synthesis routes that utilize 4-N-t-butoxycarbonylamino-5-amino-pentanoic acid intermediates[3]. The causality here is steric hindrance: the amine at the secondary carbon (C4) is more sterically crowded than the primary C5 amine, which can slow down standard trifluoroacetic acid (TFA) deprotection protocols. To resolve this, subject the batch to a secondary deprotection using 4M anhydrous HCl in dioxane. This drives the cleavage to completion and simultaneously precipitates the product as the insoluble dihydrochloride salt.

Q: The commercial material arrived as a sticky, hygroscopic syrup rather than a powder. Is it degraded? A: It is likely not degraded, but it is in the wrong physical state. The free base of (S)-4,5-diaminopentanoic acid is notoriously difficult to crystallize. The molecule forms an internal zwitterion, and the two free amines engage in extensive intermolecular hydrogen bonding with the carboxylic acid, creating an amorphous network that traps atmospheric moisture. It must be isolated as the dihydrochloride salt[4]. Protonating both amines ( −NH3+​ Cl− ) disrupts the amorphous hydrogen-bonded network, forcing the molecules into a highly ordered, rigid crystalline lattice.

Q: How can I ensure my batch is free of transition metal impurities before using it to synthesize Tc-99m chelators? A: Commercial synthesis often involves the catalytic hydrogenation of cyano precursors (e.g., N-Cbz- γ -cyano- γ -amino-butyric acid) using PtO2​ or Pd/C catalysts[4]. Trace metals are highly problematic because they will aggressively compete with Technetium-99m or Rhenium-186 during the radiolabeling phase[1]. If ICP-MS shows elevated Pt/Pd, pass the aqueous solution of your compound through a thiol-functionalized silica scavenging resin prior to final crystallization.

Validated Purification Workflows

Do not rely on simple solvent washes. The following protocols are designed as self-validating systems to ensure absolute purity.

Protocol A: Cation-Exchange Chromatography (Desalting & Neutral Impurity Removal)

Causality: At pH < 2, the carboxylic acid is neutral (pKa ~4.5), while both amines are fully protonated (pKa ~9-10). The resulting dication binds extremely tightly to strongly acidic cation exchange resins. Neutral impurities (like unreacted Boc-intermediates) and anionic byproducts wash straight through, allowing for highly selective isolation[1].

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (strongly acidic cation exchange resin, H+ form) in deionized water. Pack into a glass column and equilibrate with 0.1 M HCl.

  • Loading: Dissolve 5 g of crude (S)-4,5-diaminopentanoic acid in 20 mL of 0.1 M HCl. Load slowly onto the column.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water, followed by 2 CV of 50% methanol/water to elute neutral/organic impurities.

  • Elution: Elute the target compound using 2 M HCl. Collect 15 mL fractions.

  • System Validation Check: Spot each fraction on a silica TLC plate and heat with ninhydrin stain. A deep purple spot confirms the presence of the primary amines. Do not proceed until fractions test ninhydrin-positive.

  • Recovery: Pool the positive fractions and concentrate in vacuo to yield the purified dihydrochloride salt.

Protocol B: Recrystallization of the Dihydrochloride Salt

Causality: Slow cooling in an anti-solvent system promotes the exclusion of the (R)-enantiomer and regioisomers from the growing crystal lattice, enhancing both chemical and enantiomeric purity[4].

  • Dissolution: Dissolve the solid recovered from Protocol A in the absolute minimum volume of hot absolute ethanol (approx. 50 °C).

  • Anti-solvent Addition: Slowly add cold anhydrous diethyl ether dropwise while stirring until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool ambiently to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize lattice formation.

  • Filtration: Filter the white crystalline solid under a nitrogen atmosphere and dry in a vacuum desiccator over P2​O5​ .

  • System Validation Check: Determine the melting point of the dried crystals. A sharp, narrow melting point range indicates successful removal of the amorphous Boc-adducts. Confirm enantiomeric excess via chiral HPLC before proceeding to peptide coupling.

Purification Logic Visualization

The following diagram illustrates the logical flow and mechanistic purpose of each step in the purification pipeline.

PurificationWorkflow Crude Crude (S)-4,5-Diaminopentanoic Acid (Contains Boc-adducts, Metals, Isomers) Boc_Cleavage Anhydrous HCl Treatment (Cleaves residual Boc groups) Crude->Boc_Cleavage 4M HCl in Dioxane Ion_Exchange Cation-Exchange Chromatography (Removes neutral/anionic impurities) Boc_Cleavage->Ion_Exchange Load in 0.1M HCl Metal_Scavenge Thiol-Functionalized Resin (Removes trace Pt/Pd catalysts) Ion_Exchange->Metal_Scavenge Elute with 2M HCl Recrystallize Recrystallization (EtOH / Et2O) (Enriches enantiomeric purity) Metal_Scavenge->Recrystallize Concentrate in vacuo Pure Pure (S)-4,5-Diaminopentanoic Acid Dihydrochloride Recrystallize->Pure Vacuum dry over P2O5

Figure 1: Sequential purification workflow for commercial (S)-4,5-diaminopentanoic acid.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Peptide Coupling with (S)-4,5-Diaminopentanoic Acid

Welcome to the technical support center for peptide synthesis incorporating (S)-4,5-diaminopentanoic acid (Dap). This resource is designed for researchers, scientists, and drug development professionals to navigate the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis incorporating (S)-4,5-diaminopentanoic acid (Dap). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-canonical amino acid. The presence of two primary amines in Dap necessitates careful consideration of protecting group strategy and coupling conditions to prevent unwanted side reactions and ensure the synthesis of high-quality peptides.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and optimize your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions when incorporating (S)-4,5-diaminopentanoic acid into a peptide sequence?

The main challenge arises from the two primary amino groups (α-amino and δ-amino), which can both participate in peptide bond formation if not properly protected.[1] This can lead to several side reactions, including:

  • Branched Peptide Formation: If the side-chain amino group is not protected, it can react with an activated carboxyl group, leading to the formation of a branched peptide instead of the desired linear sequence.

  • Intramolecular Cyclization (Lactam Formation): The side-chain amino group can react with the C-terminal carboxyl group or a side-chain carboxyl group of another residue (e.g., Asp or Glu) to form a cyclic lactam.[2] This is a significant issue, especially with certain protecting groups and coupling reagents.[3][4]

  • Oligomerization: Uncontrolled polymerization can occur if both amino groups of a Dap monomer react with activated carboxyl groups of other amino acids.[1]

To prevent these side reactions, an orthogonal protection strategy is essential.[5][6] This involves using protecting groups for the α-amino and side-chain amino groups that can be removed under different conditions.

Q2: What is an orthogonal protection strategy, and why is it crucial for Dap?

An orthogonal protection strategy employs protecting groups that are removed by different chemical mechanisms.[5][6] This allows for the selective deprotection of one functional group while others remain intact, providing precise control over the synthesis.[7] For Dap, this is critical to differentiate the reactivity of the α-amino and δ-amino groups.

A common strategy in Fmoc-based solid-phase peptide synthesis (SPPS) is to protect the α-amino group with the base-labile Fmoc group and the side-chain amino group with an acid-labile group like Boc (tert-butoxycarbonyl) or a palladium-labile group like Alloc (allyloxycarbonyl).[7] This allows for the selective removal of the Fmoc group for chain elongation, while the side-chain protection remains until it is intentionally removed for modification or during the final cleavage from the resin.

dot```dot graph Orthogonal_Protection { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Dap [label="(S)-4,5-diaminopentanoic acid"]; alpha_amino [label="α-Amino Group"]; delta_amino [label="δ-Amino Group"]; Fmoc [label="Fmoc\n(Base-labile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_Alloc [label="Boc (Acid-labile) or\nAlloc (Pd-labile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_Elongation [label="Peptide Chain Elongation"]; Side_Chain_Modification [label="Side-Chain Modification or\nFinal Deprotection"];

Dap -> alpha_amino; Dap -> delta_amino; alpha_amino -> Fmoc [label="Protection"]; delta_amino -> Boc_Alloc [label="Protection"]; Fmoc -> Peptide_Elongation [label="Selective Removal\n(e.g., Piperidine)"]; Boc_Alloc -> Side_Chain_Modification [label="Selective Removal\n(e.g., TFA or Pd(0))"]; }

Caption: Workflow for HATU-mediated coupling.

Protocol 2: On-Resin Side-Chain Deprotection of Dap(Alloc)

This protocol is for the selective removal of the Alloc group to expose the side-chain amine for further modification, such as cyclization or branching. [8]

1. Resin Preparation: a. Ensure the peptide-resin is well-washed with DCM and then with THF. [8]

2. Catalyst Solution Preparation: a. In a separate, inert-atmosphere flask, prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) in THF. [8]

3. Deprotection Reaction: a. Add the palladium catalyst solution to the resin slurry. b. Agitate the mixture at room temperature for 2-3 hours. [8] c. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

4. Washing: a. Once the deprotection is complete, drain the catalyst solution. b. Wash the resin thoroughly with THF, DCM, and DMF to remove all traces of the palladium catalyst.

References

  • Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Coupling Reagents. Aapptec Peptides.
  • OH and Fmoc-Dap(Boc)
  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Optimizing Peptide Coupling: Key Techniques.
  • Fmoc-Dab(Mtt)-OH. Novabiochem.
  • Fmoc-Dab(Mtt)-OH. MySkinRecipes.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Amino Acid Deriv
  • Synthesis of orthogonally protected (3R, 4S)- and (3S, 4S)-4,5-diamino-3-hydroxypentanoic acids. PubMed.
  • Ch27 : Peptide synthesis. Chemistry LibreTexts.
  • Protecting Groups in Peptide Synthesis.
  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • Protecting Groups in Peptide Synthesis. PubMed.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Side Reactions in Peptide Synthesis.
  • Peptide synthesis. Wikipedia.
  • Overview of Custom Peptide Synthesis.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • The synthesis and study of side-chain lactam-bridged peptides. PubMed.
  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Str
  • aapptec, LLC. Peptides.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • Bis-Lactam Peptide [i, i+4]-Stapling with α-Methyl

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Reference Data & Comparative Studies

Validation

Comparative Analysis of (4S) vs. (4R)-4,5-Diaminopentanoic Acid: Stereochemical Impact on Biosynthetic Pathways and Synthetic Applications

4,5-Diaminopentanoic acid (also known as 4,5-diaminovaleric acid or DAVA) is a highly versatile non-proteinogenic amino acid. In biological systems, it serves as a transient, critical intermediate in the C5 pathway for t...

Author: BenchChem Technical Support Team. Date: March 2026

4,5-Diaminopentanoic acid (also known as 4,5-diaminovaleric acid or DAVA) is a highly versatile non-proteinogenic amino acid. In biological systems, it serves as a transient, critical intermediate in the C5 pathway for tetrapyrrole biosynthesis (e.g., heme and chlorophyll)[1]. In synthetic chemistry, its vicinal diamine and carboxylic acid functional groups make it an ideal building block for complex chelating agents[2]. However, the utility and reactivity of DAVA are fundamentally dictated by the stereochemistry at its C4 position.

This guide provides an in-depth comparative analysis of the (4S) and (4R) enantiomers of 4,5-diaminopentanoic acid, exploring their divergent enzymatic recognition, kinetic behaviors, and applications in structural workflows.

Enzymatic Recognition & Mechanistic Divergence

The most profound difference between (4S)- and (4R)-4,5-diaminopentanoic acid lies in their interaction with3, the enzyme responsible for converting glutamate-1-semialdehyde (GSA) to 5-aminolevulinate (ALA)[4].

Causality Behind the Stereochemical Preference: GSAM exhibits strict enantioselectivity, exclusively consuming the L-enantiomer ((4S)-DAVA) to form ALA[3]. The causality behind this preference is rooted in the geometry of the enzyme's active site and its pyridoxal 5'-phosphate (PLP) cofactor.

  • (4S)-DAVA (The Natural Intermediate): When (4S)-DAVA enters the active site, its 4-amino group successfully attacks the PLP cofactor. This forms a protonated external aldimine characterized by a distinct absorption maximum at 420 nm[3]. This productive binding aligns the molecule perfectly for the subsequent transamination, rapidly yielding ALA and converting the enzyme to its pyridoxamine form (330 nm)[4].

  • (4R)-DAVA (The Anomalous Enantiomer): Conversely, the (4R)-enantiomer is sterically hindered from using its 4-amino group. Instead, it forms an unprotonated external aldimine via its 5-amino group, shifting the absorption maximum to 390 nm[3]. This orientation acts as a sluggish, abortive complex. Transamination of (4R)-DAVA is highly inefficient, yielding 4-aminobutyrate rather than the desired ALA[3].

Mechanism Enzyme GSAM (Pyridoxaldimine form, 420 nm) S_Enant (4S)-DAVA Enzyme->S_Enant Binding R_Enant (4R)-DAVA Enzyme->R_Enant Binding S_Complex Protonated External Aldimine (4-amino group attack) λmax = 420 nm S_Enant->S_Complex R_Complex Unprotonated External Aldimine (5-amino group attack) λmax = 390 nm R_Enant->R_Complex Product 5-Aminolevulinate (ALA) + Pyridoxamine form (330 nm) S_Complex->Product Productive Transamination DeadEnd Abortive Complex / Sluggish Reaction R_Complex->DeadEnd Non-productive

Diagram 1: Mechanistic divergence of GSAM when interacting with (4S)- vs (4R)-DAVA.

Quantitative Data Comparison

The following table summarizes the experimental and kinetic divergences between the two stereoisomers based on single-turnover spectroscopic assays[4].

Property(4S)-4,5-Diaminopentanoic Acid(4R)-4,5-Diaminopentanoic Acid
Enzymatic Role (GSAM) Natural Intermediate / True SubstratePoor Substrate / Abortive Complex
Primary Attacking Group 4-amino group5-amino group
Intermediate Complex Protonated external aldimineUnprotonated external aldimine
Absorption Maximum (λmax) 420 nm390 nm
Primary Reaction Product 5-Aminolevulinate (ALA)4-Aminobutyrate & Glutamate semialdehyde
Reaction Kinetics Rapid transaminationSluggish / Rate-limiting

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic claims.

Protocol A: Single-Turnover Stopped-Flow Spectroscopy for Enantiomer Discrimination

Purpose: To kinetically differentiate (4S) and (4R) enantiomers by monitoring the transient aldimine intermediates[3]. Causality & Validation: The intermediates are highly transient. Stopped-flow spectroscopy allows for millisecond-resolution tracking of the PLP cofactor's spectral shifts. The emergence of the 330 nm peak serves as an internal validation that the half-reaction has successfully completed.

  • Enzyme Preparation: Purify GSAM and ensure it is in its fully oxidized pyridoxaldimine form (resting state λmax = 420 nm).

  • Substrate Loading: Prepare separate 10 mM solutions of enantiomerically pure (4S)-DAVA and (4R)-DAVA in a neutral buffer (pH 7.2).

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equimolar concentrations of GSAM and the chosen DAVA enantiomer.

  • Spectral Monitoring (The Internal Control):

    • For (4S)-DAVA , monitor the maintenance of the 420 nm peak (protonated aldimine) followed by a rapid decay into a 330 nm peak (pyridoxamine form), validating successful ALA formation[4].

    • For (4R)-DAVA , monitor the immediate spectral shift from 420 nm to 390 nm (unprotonated aldimine), followed by a highly sluggish decay, validating the abortive binding mode[3].

Protocol B: Synthesis of Bifunctional Chelators (EDTA-Derivatives) using DAVA

Purpose: To utilize the vicinal diamine of 4,5-diaminopentanoic acid to synthesize2 with an amine functionality and amide-type linker arm[2]. Causality & Validation: The selective protection of the vicinal diamines ensures that only the carboxylic acid tail participates in the chain extension, preventing unwanted cross-linking and validating the structural integrity of the final chelator.

  • Diamine Protection: React 4,5-diaminopentanoic acid with Di-tert-butyl dicarbonate (Boc₂O) to protect the vicinal 4,5-diamines. Validation: A ninhydrin test should turn negative, confirming full amine protection.

  • Chain Extension: Couple the free carboxylic acid of the Boc-protected DAVA with monobenzyloxycarbonylalkylamines to create an amidoalkyl linker group[2].

  • Deprotection & Alkylation: Remove the Boc groups using trifluoroacetic acid (TFA). Immediately alkylate the newly freed vicinal diamines using bromoacetic acid (or its esters) under basic conditions to form the EDTA-like tetra-acetic acid moiety[2].

  • Final Deprotection: Remove the Z-groups (benzyloxycarbonyl) via catalytic hydrogenation to yield the final bifunctional amino-EDTA compound[2].

SyntheticWorkflow Start 4,5-Diaminopentanoic Acid Step1 Boc Protection (Vicinal Diamine) Start->Step1 Step2 Chain Extension (Amidoalkyl Linker) Step1->Step2 Step3 Boc Removal & Alkylation (Bromoacetic Acid) Step2->Step3 Product Bifunctional EDTA (Amine Functionality) Step3->Product

Diagram 2: Synthetic workflow for generating bifunctional EDTA chelators from DAVA.

Conclusion

The stereochemistry of 4,5-diaminopentanoic acid is not merely a structural footnote; it is the defining factor in its biological reactivity. While the (4S)-enantiomer is perfectly tuned for the C5 tetrapyrrole biosynthesis pathway, the (4R)-enantiomer acts as a mechanistic dead-end. Understanding these stereochemical nuances is critical for researchers utilizing DAVA either as an enzymatic probe or as a scaffold for advanced chelating agents.

References

  • Title: Stereochemistry of the reactions of glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate Source: Journal of Biological Chemistry / PubMed URL
  • Title: The Enantioselective Participation of (S)- And (R)
  • Title: Bifunctional chelating agents, Part 3: 4,5-bis[di(carboxymethyl)amino]-n-(aminoalkyl)

Sources

Comparative

Comparative Guide: (S)-4,5-Diaminopentanoic Acid vs. Mechanism-Based Aminotransferase Inhibitors

As a Senior Application Scientist, understanding the precise molecular choreography of aminotransferases is critical for rational drug design and agricultural chemical development. Glutamate-1-semialdehyde 2,1-aminomutas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise molecular choreography of aminotransferases is critical for rational drug design and agricultural chemical development. Glutamate-1-semialdehyde 2,1-aminomutase (GSAM)—a pyridoxal 5'-phosphate (PLP)-dependent enzyme—is the gatekeeper of the C5 pathway, responsible for synthesizing 5-aminolevulinic acid (ALA), the universal precursor for tetrapyrroles like heme and chlorophyll[1].

This guide provides an objective, data-driven comparison between the enzyme's natural transient intermediate, (S)-4,5-diaminopentanoic acid (DAVA) , and potent mechanism-based inhibitors such as Gabaculine and 4-amino-5-hexynoic acid . By analyzing their distinct binding kinetics and spectral signatures, researchers can better design targeted modulators for PLP-dependent enzymes.

Mechanistic Divergence: Transient Intermediates vs. Suicide Inhibition

The fundamental difference between (S)-DAVA and synthetic inhibitors lies in their thermodynamic fate within the GSAM active site.

The Natural Intermediate: (S)-4,5-Diaminopentanoic Acid (DAVA)

(S)-DAVA is not a traditional inhibitor; it is the obligate catalytic intermediate of the GSAM intramolecular transamination[2]. When the natural substrate, glutamate-1-semialdehyde (GSA), binds to the PLP-bound enzyme, it forms an external aldimine. Following tautomerization to a ketimine and subsequent hydrolysis, (S)-DAVA is transiently released into the active site alongside the pyridoxamine 5'-phosphate (PMP) form of the enzyme[1].

  • Causality of Retention: A highly conserved "gating loop" physically prevents (S)-DAVA from diffusing into the bulk solvent. The intermediate reorients and re-binds to the PMP cofactor, completing the second half-reaction to yield ALA[3]. Because (S)-DAVA effectively satisfies the enzyme's thermodynamic cycle, exogenous addition of (S)-DAVA can stimulate the initial rates of ALA synthesis by bypassing the first half-reaction[2].

Mechanism-Based Inactivators: Gabaculine & Acetylenic Analogues

In contrast to the reversible cycling of (S)-DAVA, mechanism-based inhibitors hijack the enzyme's catalytic machinery to form irreversible dead-end complexes.

  • Gabaculine (3-amino-2,3-dihydrobenzoic acid): Gabaculine forms an initial internal aldimine with the PLP cofactor. However, the enzyme catalyzes a two-proton translocation that drives the aromatization of the inhibitor ring. This thermodynamically irreversible step converts the complex into a highly stable m-anthranilyl-PMP covalent adduct, permanently locking the enzyme in an inactive state[3].

  • 4-Aminohex-5-ynoate (Acetylenic Analogue): This suicide substrate initially forms a short-lived quinonoid intermediate (absorbing at ~500 nm). The enzyme's proton-transfer machinery then forces a rearrangement into a highly reactive conjugated allene, which covalently attacks active-site nucleophiles, resulting in rapid, irreversible enzyme death[4].

Pathway Glu Glutamate GSA Glutamate-1- semialdehyde Glu->GSA GluTR DAVA (S)-4,5-Diaminopentanoic Acid (DAVA) GSA->DAVA GSAM (PLP) ALA 5-Aminolevulinic Acid (ALA) DAVA->ALA GSAM (PMP) Inhibitor Gabaculine / Acetylenic Analogues Inhibitor->DAVA Irreversible Adduct Blocks Transition

C5 Pathway and the mechanistic intersection of DAVA and irreversible GSAM inhibitors.

Quantitative Data Comparison

The following table synthesizes the kinetic and spectral parameters distinguishing the natural intermediate from mechanism-based inhibitors. Monitoring specific absorbance wavelengths is crucial for validating the structural state of the PLP/PMP cofactor during these reactions.

CompoundClassificationBinding/Kinetic ParameterPrimary MechanismSpectral Signature (nm)Reversibility
(S)-4,5-Diaminopentanoic Acid Natural Intermediate Km​≈25μM (for GSA)Reversible half-reaction (Ketimine Aldimine)338 nm (PMP form), 418 nm (PLP form)Fully Reversible
Gabaculine Suicide Inhibitor KI​ in low μM range2-proton translocation leading to aromatization330 nm (m-anthranilyl-PMP adduct)Irreversible
4-Aminohex-5-ynoate Suicide InhibitorRapid inactivation ( t1/2​<10 s)Rearrangement to conjugated alleneTransient 500 nm Stable 330 nmIrreversible

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. By tracking specific isosbestic points and spectral shifts, researchers can definitively confirm whether a ligand is acting as a transient intermediate or a suicide inhibitor.

Protocol 1: Transient-State Kinetic Analysis using (S)-DAVA

This workflow validates the competence of (S)-DAVA as a catalytic intermediate by monitoring the stoichiometric conversion of the enzyme's cofactor[5].

  • Enzyme Preparation: Purify recombinant GSAM (e.g., from Bacillus subtilis or Synechococcus) using Ni-NTA affinity chromatography[1]. Exchange the buffer to 50 mM Tricine (pH 7.5).

  • Cofactor Saturation: Pre-incubate the enzyme with 10μM PLP for 30 minutes at 25°C to ensure the active sites are fully populated in the internal aldimine state (absorbance peak at 418 nm).

  • Stopped-Flow Mixing: In a stopped-flow spectrophotometer, rapidly mix 20μM of the PLP-bound GSAM with varying concentrations of (S)-DAVA ( 10−100μM ).

  • Spectral Monitoring: Record the rapid decrease in absorbance at 416/418 nm (depletion of PLP-aldimine) and the simultaneous stoichiometric increase at 338/345 nm (formation of the PMP enzyme state)[1].

  • Data Analysis: Fit the transient kinetic traces to a pseudo-first-order exponential decay model to extract the forward rate constant of the second half-reaction.

Protocol 2: Irreversible Inhibition Assay with Gabaculine

This protocol differentiates mechanism-based inactivation from competitive inhibition by tracking the formation of the dead-end aromatized adduct[3].

  • Baseline Establishment: Incubate 10μM GSAM with 100μM GSA. Monitor the steady-state production of ALA using a modified Ehrlich's reagent assay (absorbance at 553 nm).

  • Inhibitor Introduction: In a separate cuvette, add Gabaculine ( 1−50μM ) to 10μM PLP-bound GSAM.

  • Rapid Scanning Spectrophotometry: Continuously scan the UV-Vis spectrum from 300 nm to 600 nm. Observe the decay of the 418 nm peak and the emergence of a highly stable peak at 330 nm, which definitively indicates the formation of the m-anthranilyl-PMP adduct[3].

  • Kinetic Extraction: Plot the observed pseudo-first-order rate constants of inactivation ( kobs​ ) against Gabaculine concentration to determine the maximal inactivation rate ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

Workflow S1 1. Purify Recombinant GSAM S2 2. Cofactor Saturation (PLP/PMP) S1->S2 S3 3. Ligand Addition (S)-DAVA vs Inhibitors S2->S3 S4 4. Rapid Scanning Spectrophotometry (Track 330nm, 338nm, 418nm) S3->S4 S5 5. Kinetic Analysis (Extract k_cat or k_inact) S4->S5

Experimental Workflow for GSAM Kinetic and Inhibition Assays.

References

  • Transient-state kinetic analysis of Synechococcus glutamate 1-semialdehyde aminotransferase National Institutes of Health (NIH)[Link]

  • Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism National Institutes of Health (NIH)[Link]

  • Reactions of glutamate semialdehyde aminotransferase with vinyl and acetylenic substrate analogues National Institutes of Health (NIH) [Link]

  • Crystal structure of Glutamate1-semialdehyde aminotransferase from Bacillus subtilis ResearchGate [Link]

  • Mode of gabaculine action. Proposed mode of inhibition of GSAM ResearchGate [Link]

Sources

Validation

Validating the Binding Affinity of (4S)-4,5-Diaminopentanoic Acid to Glutamate-1-Semialdehyde Aminotransferase: A Comparative Guide

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Tetrapyrrole Biosynthesis Pathway / Enzyme Kinetics / Transition-State Probes The Scientific Context: Targeting the C5 Pathway In pla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Tetrapyrrole Biosynthesis Pathway / Enzyme Kinetics / Transition-State Probes

The Scientific Context: Targeting the C5 Pathway

In plants, algae, and most bacteria, the universal precursor for tetrapyrroles (such as heme, chlorophyll, and vitamin B12) is 5-aminolevulinic acid (ALA). The rate-limiting step of this C5 pathway is catalyzed by Glutamate-1-semialdehyde 2,1-aminomutase (GSA-AT) , a unique vitamin B6-dependent dimeric enzyme. Because this pathway is entirely absent in mammals, GSA-AT is a highly attractive target for the development of novel herbicides and antimicrobial agents.

When validating binding affinities against GSA-AT, researchers frequently utilize (4S)-4,5-diaminopentanoic acid (also known as L-4,5-diaminovalerate or L-DAVA ). Unlike traditional competitive inhibitors, L-DAVA is the natural catalytic intermediate of the reaction. It acts as a powerful transition-state probe, allowing scientists to trap the enzyme in its external aldimine state and study the critical intersubunit communication of the GSA-AT dimer [1].

The Contenders: L-DAVA vs. Alternative Inhibitors

To objectively evaluate the performance of L-DAVA as a binding probe, we must compare it against standard synthetic alternatives used in GSA-AT assays: Gabaculine (a naturally occurring neurotoxin and suicide inhibitor) and 4,5-Dioxovalerate (DOVA) (a reversible competitive inhibitor).

Comparative Binding Profiles
CompoundRole / MechanismBinding Affinity ( Kd​ / Ki​ )ReversibilitySpectral Signature (Enzyme State)
(4S)-4,5-Diaminopentanoic Acid (L-DAVA) Catalytic Intermediate / Transition-State Probe~15–25 µM ( Kd​ )Reversible420 nm (External Aldimine / PLP)
Gabaculine Suicide InhibitorIrreversible (Covalent)Irreversible340 nm (m-anthranilyl-PMP adduct)
4,5-Dioxovalerate (DOVA) Competitive Inhibitor~1.4 mM ( Ki​ )Reversible330 nm (Maintains PMP state)

Data synthesized from anomalous enantiomeric reaction studies [2].

Mechanistic Pathway Visualization

Pathway GSA Glutamate-1-semialdehyde (GSA) EnzPMP GSA-AT (PMP form) GSA->EnzPMP Substrate Binding DAVA (4S)-4,5-Diaminopentanoic Acid (L-DAVA) EnzPMP->DAVA Half-Reaction 1 EnzPLP GSA-AT (PLP form) DAVA->EnzPLP Isomerization ALA 5-Aminolevulinic Acid (ALA) EnzPLP->ALA Half-Reaction 2 Gabaculine Gabaculine Gabaculine->EnzPMP Irreversible Blockade DOVA 4,5-Dioxovalerate DOVA->EnzPMP Competitive Inhibition

Mechanistic pathway of GSA-AT highlighting L-DAVA intermediate formation and inhibitor binding.

Expert Insights: The Causality of L-DAVA Binding

As an Application Scientist, selecting the right probe dictates the integrity of your structural data. Why choose L-DAVA over a high-affinity suicide inhibitor like Gabaculine?

The Causality of Asymmetry: GSA-AT is an α2​ -dimeric enzyme that exhibits profound structural asymmetry. X-ray crystallography reveals that during catalysis, the gating loop (residues 153–181) of only one subunit closes at a time to process the substrate [1]. Gabaculine forcefully binds both subunits, destroying this natural asymmetry. In contrast, titrating L-DAVA into the pyridoxamine 5'-phosphate (PMP) form of the enzyme accurately mimics the physiological half-reaction. It selectively triggers the closure of a single gating loop, yielding a stoichiometric binding ratio ( N ) of 0.5. This allows researchers to isolate and study the elusive intersubunit communication that drives the enzyme's catalytic motor [3].

Self-Validating Experimental Workflows

To rigorously validate the binding affinity of (4S)-4,5-diaminopentanoic acid, we employ two orthogonal, self-validating methodologies: Isothermal Titration Calorimetry (ITC) and Spectrophotometric Shift Assays.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality: ITC provides a direct, label-free measurement of the thermodynamic parameters of binding ( ΔH , Kd​ , and stoichiometry). Self-Validation: The integration of the heat of dilution (measured by titrating L-DAVA into a buffer-only reference cell) serves as an internal baseline. An observed stoichiometric ratio ( N ) approaching 0.5 per dimer validates that the enzyme is correctly folded and exhibiting its native asymmetric half-site reactivity [1].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant GSA-AT and dialyze extensively against 100 mM Na-Tricine buffer (pH 7.9). Ensure the enzyme is fully converted to the PMP form by pre-incubating with a slight excess of racemic 4,5-diaminovalerate, followed by size-exclusion chromatography to remove unbound ligands.

  • Degassing: Degas both the GSA-AT solution (cell, 50 µM) and the L-DAVA titrant (syringe, 500 µM) under a vacuum for 10 minutes to prevent bubble-induced signal artifacts.

  • Titration Execution: Set the ITC instrument to 25°C. Perform an initial 0.5 µL mock injection (discarded from data analysis), followed by 19 sequential 2.0 µL injections of L-DAVA at 150-second intervals.

  • Data Fitting: Subtract the background heat of dilution. Fit the integrated heat peaks to a "One Set of Sites" binding model to extract the Kd​ and ΔH .

Protocol B: Spectrophotometric Enzyme Shift Assay

Causality: GSA-AT relies on a vitamin B6 cofactor that changes its absorbance profile based on its catalytic state. The resting PMP form absorbs at 330 nm. Binding of L-DAVA converts the cofactor into a pyridoxal 5'-phosphate (PLP) external aldimine, shifting the absorbance to 420 nm [2]. Self-Validation: By continuously monitoring the spectra from 300 nm to 500 nm, the presence of strict isosbestic points guarantees that the total concentration of active enzyme remains constant. If the isosbestic points drift, it immediately alerts the researcher to protein aggregation or off-target degradation.

Step-by-Step Methodology:

  • Baseline Establishment: Place 1 mL of 20 µM PMP-form GSA-AT (in 100 mM Na-Tricine, pH 7.9) into a quartz cuvette. Record the baseline UV-Vis spectrum, confirming a primary peak at 330 nm.

  • Negative Control (Optional): In a parallel cuvette, add 50 µM Gabaculine. Observe the irreversible shift to 340 nm. This confirms the active site is accessible but incapable of forming the 420 nm intermediate.

  • L-DAVA Titration: Add L-DAVA in 2 µM increments to the primary cuvette.

  • Kinetic Monitoring: Record the spectra after each addition. Quantify the decrease at 330 nm and the stoichiometric increase at 420 nm.

  • Affinity Calculation: Plot the change in absorbance ( ΔA420​ ) against the concentration of L-DAVA to generate a hyperbolic binding curve and calculate the apparent Kd​ .

Workflow Visualization

Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_Spec Spectrophotometric Assay Start Purified GSA-AT (PMP-form) ITC1 Titrate L-DAVA into Enzyme Start->ITC1 Spec1 Record 330 nm Baseline (PMP) Start->Spec1 ITC2 Measure ΔH & Heat of Dilution ITC1->ITC2 ITC3 Calculate Kd & Stoichiometry (N=0.5) ITC2->ITC3 Spec2 Add L-DAVA / Track 420 nm (PLP) Spec1->Spec2 Spec3 Verify Isosbestic Points Spec2->Spec3

Parallel validation workflows for quantifying L-DAVA binding affinity via ITC and spectroscopy.

References

  • Hennig M, Grimm B, Contestabile R, John RA, Jansonius JN. Crystal structure of glutamate-1-semialdehyde aminomutase: An α2​ -dimeric vitamin B6-dependent enzyme with asymmetry in structure and active site reactivity. Proc Natl Acad Sci U S A. 1997.[Link]

  • Smith MA, Kannangara CG, Grimm B. Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism. Biochemistry. 1992. [Link]

  • D'Aguanno S, Gonzales IN, Simmaco M, Contestabile R, John RA. Stereochemistry of the reactions of glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate. J Biol Chem. 2003.[Link]

Comparative

Isomeric Purity Analysis of (4S)-4,5-Diaminopentanoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying the enantiomeric excess (ee) of highly polar, multi-functional chiral building blocks. (4S)-4,5-diaminopentanoic acid is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying the enantiomeric excess (ee) of highly polar, multi-functional chiral building blocks. (4S)-4,5-diaminopentanoic acid is a prime example: it is a critical precursor for advanced peptidomimetics and chiral dendrimers, but its zwitterionic nature, dual primary amines, and lack of a strong UV chromophore make standard chromatographic analysis nearly impossible[1].

To ensure stereochemical integrity during drug development, we must deploy specialized chiral resolution strategies. This guide objectively compares three field-proven analytical workflows—Indirect RP-HPLC via Marfey’s Reagent, Direct Macrocyclic Glycopeptide CSPs, and Ligand Exchange Chromatography—detailing the mechanistic causality and self-validating protocols required for each.

Decision Pathway for Chiral Analysis

Selecting the correct analytical workflow depends entirely on your laboratory's detection capabilities (UV vs. MS) and throughput requirements.

Decision pathway for selecting the optimal chiral analysis method for 4,5-diaminopentanoic acid.

Comparative Analysis of Analytical Workflows

Method A: Indirect RP-HPLC via Marfey's Reagent (FDAA)

The Causality: 4,5-diaminopentanoic acid lacks a chromophore and elutes in the void volume of standard reversed-phase (RP) columns. By reacting the sample with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent), we achieve two goals simultaneously. First, the nucleophilic aromatic substitution attaches a strong UV chromophore (absorbing at 340 nm) to the molecule [1][2]. Second, because the analyte has two primary amines (at C4 and C5), it undergoes a bis-derivatization . The steric bulk of two FDAA molecules on the short pentanoic acid backbone creates massive steric hindrance, which drastically amplifies the spatial differences between the (4S) and (4R) diastereomers, allowing for baseline resolution on a standard C18 column [1][3].

Method B: Direct Chiral HPLC using Macrocyclic Glycopeptide CSPs

The Causality: If derivatization is too time-consuming, direct analysis is preferred. Native amino acids are zwitterionic and poorly soluble in non-polar solvents, making traditional polysaccharide CSPs ineffective [2][4]. Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) possess multiple chiral centers, a hydrophobic cavity, and strategically placed ionic groups. Operating in "Polar Ionic Mode" (using methanol and volatile salts), the bulk low-dielectric environment strengthens the electrostatic interactions between the analyte's zwitterion and the CSP's ionic groups, while hydrogen bonding dictates the chiral recognition [2][4].

Method C: Ligand Exchange Chromatography (LEC)

The Causality: Ligand exchange relies on the formation of a transient, reversible diastereomeric metal complex. Using a column like Chirex 3126, which features D-penicillamine complexed with Cu(II), the 4,5-diaminopentanoic acid enters the coordination sphere of the copper ion [3][5]. The stereochemistry of the analyte determines the thermodynamic stability of this ternary complex (CSP-Cu-Analyte). The enantiomer that forms the most energetically stable complex is retained the longest [3][6].

Step-by-Step Experimental Protocols & Self-Validating Systems

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to prevent false positives and integration errors.

Protocol 1: Bis-Derivatization with Marfey's Reagent

Critical Note: Stoichiometry is paramount. You must force the bis-derivatization to completion to avoid a complex mixture of mono-derivatized intermediates.

  • Sample Prep: Dissolve 1.0 mg of (4S)-4,5-diaminopentanoic acid in 100 µL of water.

  • Derivatization: Add 200 µL of a 1% (w/v) FDAA solution in acetone (a >5-fold molar excess) and 40 µL of 1.0 M NaHCO₃.

  • Incubation: Heat the mixture at 40°C for 60 minutes to ensure complete bis-derivatization.

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl. Dilute with 620 µL of mobile phase A prior to injection.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: (A) 0.1% TFA in Water; (B) Acetonitrile. Gradient: 10% B to 50% B over 45 mins.

    • Detection: UV at 340 nm.

Self-Validation System:

  • System Blank: Inject derivatization buffer + FDAA (no analyte). Validates that the hydrolyzed reagent peak (DNP-L-Ala) does not co-elute with the bis-derivatized analyte.

  • Racemic Control: Inject bis-derivatized (4R,S)-4,5-diaminopentanoic acid. Validates resolving power ( Rs​>1.5 ) and establishes exact retention times.

Protocol 2: Direct Teicoplanin CSP Analysis
  • Sample Prep: Dissolve the sample in 50:50 Methanol/Water to a concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T (150 x 4.6 mm, 5 µm).

    • Mobile Phase: 100% Methanol containing 0.1% Ammonium Acetate (Polar Ionic Mode).

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD or LC-MS (ESI+).

Self-Validation System:

  • Equilibration Check: Inject the racemic standard consecutively until retention times stabilize (RSD < 1%). Macrocyclic glycopeptides require extensive equilibration in polar ionic mode.

  • Orthogonal Detection: If using low UV (210 nm), cross-validate the peak identity with MS to ensure the integrated peak is the target amino acid and not a UV-absorbing matrix impurity.

Quantitative Data Comparison

The table below synthesizes the performance metrics of each workflow, allowing for an objective selection based on your laboratory's specific constraints.

ParameterIndirect RP-HPLC (Marfey's)Direct Chiral (Teicoplanin CSP)Ligand Exchange (Chirex 3126)
Primary Mechanism Diastereomer formation (Bis-FDAA)Zwitterionic spatial recognitionCu(II) diastereomeric coordination
Column Type Standard C18 (e.g., 150 x 4.6 mm)Astec CHIROBIOTIC TChirex 3126 (D-Penicillamine)
Mobile Phase Water (0.1% TFA) / MeCN GradientMeOH / H₂O (Ammonium Acetate)2 mM CuSO₄ in Water / MeOH
Resolution ( Rs​ ) > 2.51.5 - 2.0> 2.0
Detection Mode UV (340 nm)ELSD, MS, or low UV (210 nm)UV (254 nm - Cu complex)
Limit of Detection ~5 pmol~50 pmol~20 pmol
Sample Prep Time 60 - 90 minutes< 5 minutes< 5 minutes
MS Compatibility Yes (Excellent)Yes (Excellent)No (Due to non-volatile Cu salts)

Conclusion & Recommendations

For drug development professionals analyzing the isomeric purity of (4S)-4,5-diaminopentanoic acid, the choice of method dictates the reliability of the data:

  • Choose Method A (Marfey's Reagent) if your lab relies strictly on UV detection and requires the highest possible sensitivity and resolution. The bis-derivatization effectively neutralizes the zwitterionic polarity challenge.

  • Choose Method B (Teicoplanin CSP) if you have access to LC-MS or ELSD and require high-throughput screening. It eliminates the 60-minute derivatization bottleneck while providing direct, MS-compatible data.

  • Choose Method C (Ligand Exchange) for rapid, direct UV analysis when MS is unavailable, provided that the introduction of copper salts into your LC system is acceptable.

References

  • Title: Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective Source: PubMed (NIH) URL: [Link]

  • Title: Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange Source: Phenomenex URL: [Link]

Sources

Validation

Structural and Functional Comparison: Diaminopimelic Acid (DAP) vs. Diaminopentanoic Acid (Ornithine) in Bacterial Peptidoglycan

Executive Summary In the structural architecture of bacterial cell walls, the peptidoglycan (PG) sacculus provides essential osmotic stability and shape. The rigidity of this macromolecular network relies heavily on the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural architecture of bacterial cell walls, the peptidoglycan (PG) sacculus provides essential osmotic stability and shape. The rigidity of this macromolecular network relies heavily on the cross-linking of adjacent glycan strands via short peptide stems. The amino acid at the third position of this stem peptide is critical, as it provides the reactive side chain necessary for cross-linking.

This guide provides an in-depth comparative analysis of two critical diamino acids found at this position: Diaminopimelic Acid (DAP) , the standard C7 dicarboxylic acid found in Gram-negative and many Gram-positive bacteria, and Diaminopentanoic Acid (Ornithine) , a C5 monocarboxylic acid utilized by specific extremophiles and gliding bacteria. Understanding their structural divergence is paramount for researchers engaged in cell wall analysis, taxonomic profiling, and the development of novel antimicrobial therapeutics.

Chemical and Structural Architecture

While both DAP and Ornithine are non-proteinogenic diamino acids, their fundamental chemical backbones dictate entirely different cross-linking mechanics within the cell wall.

  • Diaminopimelic Acid (DAP): Specifically, meso-diaminopimelic acid (mDAP) is a 7-carbon dicarboxylic acid (1). It possesses two chiral centers, but the meso stereoisomer is biologically favored in PG because its symmetry allows it to act simultaneously as an acceptor and a donor in transpeptidation reactions.

  • Diaminopentanoic Acid (Ornithine): L-Ornithine is a 5-carbon monocarboxylic acid (2). Lacking the second carboxyl group found in DAP, it relies solely on its terminal delta-amino group for cross-linking.

Quantitative Structural Comparison
Physicochemical PropertyDiaminopimelic Acid (mDAP)Diaminopentanoic Acid (L-Ornithine)
IUPAC Nomenclature (2R,6S)-2,6-diaminoheptanedioic acid(2S)-2,5-diaminopentanoic acid
Molecular Formula C₇H₁₄N₂O₄C₅H₁₂N₂O₂
Molecular Weight 190.20 g/mol 132.16 g/mol
Carbon Chain Length 7 Carbons5 Carbons
Carboxyl Groups 2 (Dicarboxylic)1 (Monocarboxylic)
Chiral Centers 2 (C2, C6)1 (C2)
Biological Role in PG Position 3 (Gram-negative & Bacillota)Position 3 (e.g., Deinococcus, Herpetosiphon)

Biological Role in Peptidoglycan Cross-Linking

The structural differences between DAP and Ornithine directly influence the architecture of the bacterial cell envelope 3.

In Gram-negative bacteria (e.g., Escherichia coli), the extra carboxyl group of mDAP allows for direct 3-4 cross-links (mDAP to D-Alanine) or 3-3 cross-links (mDAP to mDAP) without the need for an interpeptide bridge. This creates a highly rigid, tightly knit monolayer. Conversely, bacteria utilizing L-Ornithine, such as the gliding bacterium 4, often incorporate complex polysaccharide moieties or interpeptide bridges to compensate for the lack of the secondary carboxyl anchoring point.

StemPeptide cluster_DAP mDAP-containing Stem Peptide (Gram-negative) cluster_Orn Ornithine-containing Stem Peptide (Specific Gram-positive) M1 MurNAc A1 L-Ala M1->A1 G1 D-Glu A1->G1 D1 mDAP (C7 Dicarboxylic) G1->D1 A2 D-Ala D1->A2 M2 MurNAc A3 L-Ala M2->A3 G2 D-Glu A3->G2 O1 L-Ornithine (C5 Monocarboxylic) G2->O1 A4 D-Ala O1->A4

Fig 1. Comparison of mDAP and L-Ornithine integration within the PG stem peptide.

Biosynthetic Pathways & Drug Development Implications

For drug development professionals, the biosynthetic divergence between these two amino acids dictates their viability as therapeutic targets.

DAP as an Antibiotic Target: The mDAP biosynthesis pathway (Aspartate → Aspartate semialdehyde → mDAP → Lysine) is strictly prokaryotic. Humans do not synthesize lysine de novo and entirely lack the enzymes of the DAP pathway. Consequently, enzymes such as DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) are highly sought-after targets for novel, broad-spectrum antibiotics. Inhibiting DapE halts PG synthesis, leading to bacterial lysis without off-target human toxicity.

Ornithine in Pharmacology: Unlike DAP, Ornithine is a universal metabolite. In humans, it is a central intermediate in the Urea Cycle , responsible for detoxifying ammonia into urea. Therefore, targeting ornithine biosynthesis in bacteria poses an unacceptable risk of severe metabolic toxicity in the human host. However, synthetic L-Ornithine is highly valuable in drug design; it is frequently substituted into synthetic Antimicrobial Peptides (AMPs) to increase cationic charge and membrane-permeabilizing capability while resisting degradation by standard human proteases.

Biosynthesis cluster_DAP_path DAP/Lysine Pathway (Prokaryotic) cluster_Orn_path Ornithine/Arginine Pathway (Universal) Asp L-Aspartate ASA Aspartate Semialdehyde Asp->ASA mDAP meso-Diaminopimelic Acid (Ideal Antibiotic Target) ASA->mDAP Lys L-Lysine mDAP->Lys Glu L-Glutamate Orn L-Ornithine (Urea Cycle Intermediate) Glu->Orn Arg L-Arginine Orn->Arg

Fig 2. Biosynthetic divergence dictating the pharmacological targetability of DAP vs. Ornithine.

Experimental Methodology: HPLC-FL Analysis

To objectively differentiate between DAP and Ornithine in bacterial cell wall samples, High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FL) is the gold standard 5. Because neither amino acid possesses a natural chromophore, pre-column derivatization is strictly required.

Self-Validating Protocol: PG Extraction and Derivatization

Rationale & Causality: Boiling cells in SDS ensures the complete removal of non-covalently bound proteins and lipids, isolating the pure PG sacculus. Subsequent 6M HCl hydrolysis is calibrated to cleave robust peptide bonds without destroying the aliphatic amino acid backbones. Finally, o-phthalaldehyde (OPA) is utilized because it selectively reacts with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form highly fluorescent isoindole derivatives, bypassing the poor UV absorbance of DAP and Ornithine.

Step-by-Step Workflow:

  • Sacculus Isolation: Suspend bacterial pellet in 4% SDS and boil for 30 minutes. Wash extensively with ultracentrifugation (100,000 × g) to remove residual SDS.

  • Acid Hydrolysis: Lyophilize the purified PG. Resuspend in 6M HCl and incubate in sealed ampoules at 110°C for 18 hours.

  • Neutralization: Evaporate HCl under a nitrogen stream. Resuspend the hydrolysate in 0.1 M borate buffer (pH 9.5).

  • System Suitability Test (SST): Critical Validation Step. Inject a standard mixture of pure mDAP and L-Ornithine. Ensure baseline chromatographic resolution (Rs > 1.5) before proceeding to biological samples.

  • Pre-Column Derivatization: Mix 10 µL of the neutralized hydrolysate with 10 µL of OPA/mercaptoethanol reagent. Allow to react for exactly 60 seconds at room temperature.

  • Chromatographic Separation: Inject immediately onto a C18 reverse-phase column. Elute using a gradient of sodium acetate buffer (pH 6.5) and methanol.

  • Detection: Monitor fluorescence at Ex: 340 nm / Em: 450 nm. Ornithine (C5) will elute earlier than the more hydrophobic DAP (C7) derivative.

Protocol S1 1. PG Extraction (SDS Boiling) S2 2. Acid Hydrolysis (6M HCl, 110°C) S1->S2 S3 3. Derivatization (OPA + Thiol) S2->S3 S4 4. HPLC-FL (C18 Separation) S3->S4

Fig 3. Workflow for HPLC-fluorescence analysis of peptidoglycan diamino acids.

References

  • PubChem / Exposome-Explorer - Diaminopimelic acid (Compound) Chemical Data.
  • Wikipedia - Ornithine: Chemical Properties and Role in Urea Cycle.
  • FEMS Microbiology Reviews - Peptidoglycan structure and architecture.
  • FEMS Microbiology Letters - l-ornithine containing peptidoglycan-polysaccharide complex from the cell wall of the gliding bacterium Herpetosiphon aurantiacus.
  • ResearchGate - A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta.

Sources

Comparative

Head-to-Head Comparison Guide: Diaminopentanoic Acid Epimerase (DapF) Inhibitors

Executive Summary: The Mechanistic Imperative of DapF Diaminopentanoic acid epimerase (commonly known as diaminopimelate epimerase or DapF) is a pyridoxal 5'-phosphate (PLP)-independent enzyme that catalyzes the stereoin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Imperative of DapF

Diaminopentanoic acid epimerase (commonly known as diaminopimelate epimerase or DapF) is a pyridoxal 5'-phosphate (PLP)-independent enzyme that catalyzes the stereoinversion of L,L-diaminopimelic acid (L,L-DAP) to meso-DAP[1]. Because meso-DAP is an essential precursor for L-lysine biosynthesis and a critical cross-linking building block in the peptidoglycan layer of Gram-negative and most Gram-positive bacteria, DapF represents a highly validated antibacterial target[1],[2]. Importantly, mammals lack this metabolic pathway entirely, offering the potential for selective toxicity against bacterial pathogens without off-target human effects[1],[2].

As a Senior Application Scientist, I have compiled this guide to objectively compare the three major classes of DapF inhibitors. By understanding their distinct kinetic profiles and mechanisms of action, drug development professionals can better select the appropriate chemical matter for either structural biology applications or antimicrobial lead optimization.

Pathway Asp L-Aspartate LL_DAP L,L-Diaminopimelate (L,L-DAP) Asp->LL_DAP Biosynthesis DapF DapF (Epimerase) LL_DAP->DapF meso_DAP meso-Diaminopimelate (meso-DAP) Lysine L-Lysine meso_DAP->Lysine LysA PG Peptidoglycan (Cell Wall) meso_DAP->PG MurE/MurF DapF->meso_DAP Inhibitors DapF Inhibitors Inhibitors->DapF Inhibition

DapF catalyzes the conversion of L,L-DAP to meso-DAP, a crucial node for bacterial survival.

Head-to-Head Comparison of Inhibitor Classes

Class 1: Aziridine-Based Inhibitors (aziDAP)
  • Mechanism of Action: Irreversible covalent inhibition. DapF operates via a "two-base" mechanism utilizing two highly conserved catalytic cysteine residues (e.g., Cys73 and Cys217 in Haemophilus influenzae)[1],[2]. aziDAP acts as a reactive substrate mimic; the active site thiolate attacks the aziridine ring, resulting in irreversible alkylation[1],[3].

  • Performance & Utility: These inhibitors are exceptionally effective at locking the highly mobile DapF enzyme into a "closed" conformation[3]. This makes them the gold standard for X-ray crystallography.

  • Limitations: The complex stereoselective synthesis and inherent non-specific reactivity of aziridines limit their viability as clinical antibiotic leads[4],[3].

Class 2: Halogenated DAP Analogs (3-Chloro-DAP & 3-Fluoro-DAP)
  • Mechanism of Action: Mechanism-based and transition-state analogs. 3-Chloro-DAP acts as a highly potent transition-state analog ( Ki​≈200 nM)[5]. Conversely, 3-Fluoro-DAP isomers act as competitive inhibitors but are subject to a stereocontrolled enzymatic elimination of hydrogen fluoride, effectively hijacking the enzyme's proton-abstraction machinery[6],[7].

  • Performance & Utility: 3-Chloro-DAP demonstrates potent whole-cell antibacterial activity in permeability-mutant E. coli strains, proving in vivo target engagement[5]. 3-Fluoro-DAP is primarily used as a probe to study the stereoelectronic requirements of the active site[7].

  • Limitations: Halogen elimination (in the case of fluorine) can complicate steady-state kinetic measurements due to the continuous degradation of the inhibitor[7].

Class 3: α-Methylated DAP Analogs (α-MethylDAP)
  • Mechanism of Action: Reversible, slow-binding inhibition. The addition of an alpha-methyl group sterically hinders the normal epimerization transition state. This causes the inhibitor to slowly induce the closed conformation of the enzyme without covalent attachment[4],[3].

  • Performance & Utility: They exhibit mid-micromolar affinity ( IC50​ ~ 120–160 µM)[3]. Because they do not rely on reactive warheads, they provide a synthetically accessible, non-covalent alternative to aziDAP for obtaining high-resolution crystal structures of the closed DapF conformation[4],[3].

  • Limitations: Their relatively weak binding affinity makes them poor standalone drug candidates, though they are excellent structural biology tools[3].

Quantitative Performance Data

The following table synthesizes the kinetic and functional parameters of the leading DapF inhibitors to guide compound selection.

Inhibitor ClassRepresentative CompoundMechanism of ActionBinding AffinityReversibilityPrimary Application
Aziridines L,L-aziDAPCovalent alkylation of catalytic thiolateN/A (Irreversible)IrreversibleStructural biology (closed state)[1]
Halogenated 3-Chloro-DAPTransition-state analog Ki​ = 200 nMReversibleAntimicrobial lead / Mechanistic probe[5]
Halogenated 3-Fluoro-DAPCompetitive (undergoes HF elimination) IC50​ = 4–25 µMReversibleStereoelectronic mechanistic studies[7]
α-Methylated α-MethylDAPSlow-binding steric hindrance IC50​ = 120–160 µMReversibleNon-covalent structural biology[3]

Experimental Protocols: Self-Validating Systems

To accurately evaluate DapF inhibitors, the experimental design must account for the specific stereochemistry of the substrate. Field-Proven Insight: Commercial DAP is typically a racemic mixture of L,L-, D,D-, and meso-isomers. Because DapF does not recognize D,D-DAP and meso-DAP is the product, researchers must purify L,L-DAP prior to kinetic assays to ensure accurate initial velocity ( V0​ ) measurements[1].

Furthermore, we avoid coupled spectrophotometric assays (which use meso-DAP dehydrogenase) for primary screening, as inhibitors can cross-react with the coupling enzyme, yielding false positives. Instead, we utilize a direct, self-validating LC-MS workflow.

Protocol 1: Direct LC-MS DapF Epimerization Assay

This protocol utilizes pre-column derivatization to separate DAP stereoisomers, providing an unambiguous readout of epimerase activity.

  • Substrate Preparation: Purify L,L-DAP from commercial mixtures using selective enzymatic degradation of meso-DAP (via meso-DAP dehydrogenase) followed by ion-exchange chromatography. Verify >98% L,L-DAP purity via chiral HPLC.

  • Reaction Assembly: In a 96-well plate, combine 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 10 nM purified recombinant DapF.

  • Inhibitor Addition: Add the test compound (e.g., 3-Chloro-DAP) at varying concentrations (0.1 nM to 10 µM).

    • Self-Validation Control A: Include a "No-Enzyme" well to establish the baseline background of spontaneous epimerization.

  • Initiation: Initiate the reaction by adding 1 mM purified L,L-DAP.

  • Quenching: At exactly 10 minutes, quench the reaction by adding an equal volume of 1% formic acid.

    • Self-Validation Control B: Include a "Zero-Time Quench" well (acid added before the substrate) to ensure the quench is 100% effective.

  • Derivatization & Analysis: Derivatize the amino acids using o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-isobutyryl-L-cysteine). Analyze via LC-MS, monitoring the specific transition for derivatized meso-DAP. Calculate IC50​ using a 4-parameter logistic regression.

Protocol 2: Slow-Binding Kinetics Workflow (For α-MethylDAP)

Why pre-incubate? Slow-binding inhibitors require time to induce the closed conformation of the enzyme[4],[3]. Without pre-incubation, the IC50​ will be artificially inflated, leading to false negatives.

  • Pre-Incubation: Incubate 10 nM DapF with varying concentrations of α-MethylDAP (10 µM to 500 µM) in assay buffer for specific time intervals ( tpre​ = 0, 15, 30, 60, and 120 minutes)[3].

  • Rapid Dilution/Initiation: Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing a saturating concentration of L,L-DAP (10 mM).

  • Time-Course Sampling: Extract aliquots every 2 minutes for 20 minutes, quenching immediately in 1% formic acid.

  • Kinetic Modeling: Plot product formation over time. Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the isomerization rate constants ( k5​ and k6​ ) and the overall KI∗​ .

Workflow Prep Enzyme & Inhibitor Preparation Incubate Pre-incubation (Time-dependent) Prep->Incubate Reaction Initiate Reaction (+ Pure L,L-DAP) Incubate->Reaction Quench Quench & Derivatize (OPA/Thiol) Reaction->Quench Analyze LC-MS Quantification Quench->Analyze

High-throughput LC-MS workflow for evaluating time-dependent DapF inhibitors.

References

  • Structure and inhibition of diaminopimelic acid epimerase by slow-binding α-methyl amino acids. PubMed (nih.gov).
  • Structural insights into stereochemical inversion by diaminopimelate epimerase: An antibacterial drug target. PNAS.
  • Synthesis of 3-fluorodiaminopimelic acid isomers as inhibitors of diaminopimelate epimerase: stereocontrolled enzymatic elimination of hydrogen fluoride. Journal of the American Chemical Society.
  • Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids. PMC (nih.gov).
  • Inhibition of Escherichia coli growth and diaminopimelic acid epimerase by 3-chlorodiaminopimelic acid. PubMed (nih.gov).
  • Diaminopimelate epimerase. Wikipedia.
  • Synthesis of 2,6-Diaminopimelic Acid (DAP) and Its Analogues. ResearchGate.

Sources

Validation

Validating Analytical Methods for Chiral Separation of Diaminopentanoic Acids: A Comparative Guide

Diaminopentanoic acids—most notably ornithine (2,5-diaminopentanoic acid)—are fundamental to the urea cycle, polyamine biosynthesis, and the development of novel therapeutics. The emergence of D-ornithine as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Diaminopentanoic acids—most notably ornithine (2,5-diaminopentanoic acid)—are fundamental to the urea cycle, polyamine biosynthesis, and the development of novel therapeutics. The emergence of D-ornithine as a critical biomarker in metabolic profiling and a building block in pharmaceutical formulations necessitates robust, highly validated chiral separation techniques.

Because diaminopentanoic acids are highly polar, zwitterionic, and lack strong native chromophores, their enantiomeric resolution presents a unique analytical challenge. This guide objectively compares three dominant strategies for separating these enantiomers: Crown Ether Chiral Stationary Phases (CSPs) , Macrocyclic Glycopeptide (Teicoplanin) CSPs , and Indirect Pre-Column Derivatization .

Mechanistic Causality in Method Selection

To achieve a self-validating and reproducible separation, scientists must align the physicochemical properties of the analyte with the correct chiral recognition mechanism.

Crown Ether CSPs (e.g., Crownpak CR-I(+))

Crown ether columns operate via highly specific host-guest complexation. The chiral crown ether cavity selectively encapsulates the protonated primary α -amino group of the diaminopentanoic acid 1. The chiral barrier (often a binaphthyl backbone) discriminates between the D- and L- configurations based on steric hindrance. Causality: This mechanism mandates a highly acidic mobile phase (pH < 2.0) to ensure the amine is fully protonated; failure to maintain this pH results in immediate loss of chiral recognition.

Macrocyclic Glycopeptide CSPs (e.g., Astec Chirobiotic T)

Teicoplanin-based columns offer a multimodal chiral recognition environment. For zwitterionic molecules like ornithine, separation is driven by a combination of ionic interactions, hydrogen bonding, and inclusion within the aglycone basket 2. Causality: Unlike crown ethers, Chirobiotic T columns perform optimally in polar ionic modes (e.g., alcohol/water with volatile salts) near neutral pH, preserving the native zwitterionic state of the amino acid and extending column lifetime.

Indirect Separation (Pre-column Derivatization + C18)

When sub-picomolar sensitivity is required, direct UV or standard MS detection of underivatized ornithine is insufficient. Derivatization using o-phthalaldehyde (OPA) and a chiral thiol (e.g., isobutyryl-L-cysteine, IBLC) converts the enantiomers into highly fluorescent diastereomers 3. Causality: These diastereomers possess distinct physicochemical properties, allowing them to be easily resolved on standard, high-efficiency achiral C18 columns.

Comparative Performance Data

The following table summarizes the quantitative and operational metrics of each approach to guide column selection.

ParameterCrown Ether CSP (Crownpak CR-I+)Teicoplanin CSP (Astec Chirobiotic T)Pre-column Derivatization (OPA/IBLC + C18)
Primary Mechanism Host-guest complexationIonic, H-bonding, steric hindranceDiastereomer formation
Mobile Phase pH Highly Acidic (pH 1.0 – 2.0)Mild to Neutral (pH 4.0 – 7.0)Buffered Neutral (pH ~6.0)
Sample Preparation Direct injection (Dilute & Shoot)Direct injection (Dilute & Shoot)Complex (Strict reaction timing)
Typical Resolution ( Rs​ ) High ( Rs​ > 2.0)Moderate to High ( Rs​ 1.5 – 2.5)Very High ( Rs​ > 3.0)
Detection Sensitivity UV (Low) / MS (High)UV (Low) / MS / ELSDFluorescence (Ultra-high) / MS
Analysis Time Fast (< 10 min)Moderate (10 – 20 min)Moderate (includes prep time)

Decision Workflow for Method Selection

MethodSelection Start Sample: Diaminopentanoic Acid (e.g., Ornithine Enantiomers) Sensitivity Required Sensitivity Level? Start->Sensitivity HighSens Ultra-Trace (Sub-picomolar) Requires Fluorescence/MS Sensitivity->HighSens StandardSens Standard (Nanomolar) UV or Standard MS Sensitivity->StandardSens Deriv Indirect Method Pre-column Derivatization (OPA/IBLC) + Achiral C18 Column HighSens->Deriv Diastereomer Formation pH_Check Tolerance for Highly Acidic Mobile Phase (pH < 2)? StandardSens->pH_Check Direct Analysis Crown Crown Ether CSP (e.g., Crownpak CR-I+) Host-Guest Complexation pH_Check->Crown Yes (Protonated Amine) Teico Teicoplanin CSP (e.g., Chirobiotic T) Zwitterionic Interactions pH_Check->Teico No (Mild/Neutral pH)

Decision workflow for selecting chiral separation methods for diaminopentanoic acids.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, every protocol must incorporate System Suitability Testing (SST) to validate the system before sample analysis.

Protocol A: Direct Chiral Analysis via Crown Ether CSP

Best for: Rapid LC-MS profiling of underivatized amino acids 4.

  • Column Preparation: Install a Crownpak CR-I(+) column (3.0 × 150 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of Water/Methanol (80:20 v/v). Carefully acidify with 0.1% Perchloric acid to reach pH 1.5. Caution: Perchloric acid is a strong oxidizer; handle with care.

  • Chromatographic Conditions: Set flow rate to 0.4 mL/min and column compartment to 25°C.

  • Self-Validation (SST): Inject a racemic standard of D/L-ornithine. Verify that the resolution ( Rs​ ) is ≥1.5 . The D-enantiomer typically elutes first due to weaker steric inclusion in the chiral cavity.

Protocol B: Direct Chiral Analysis via Teicoplanin CSP

Best for: Preparative scale-up and UV-based quality control 2.

  • Column Preparation: Install an Astec Chirobiotic T column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: Prepare Methanol/Water (70:30 v/v) containing 0.1% Ammonium trifluoroacetate (ATFA). This acts as a volatile buffer to maintain the zwitterionic state.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min and column temperature to 20°C.

  • Self-Validation (SST): Inject the racemic standard. Ensure peak tailing factor ( Tf​ ) is ≤1.5 . If tailing occurs, adjust the ATFA concentration slightly to optimize ionic shielding.

Protocol C: Indirect Analysis via OPA/IBLC Derivatization

Best for: Ultra-trace biological fluid analysis requiring fluorescence detection 5.

  • Reagent Preparation: Dissolve 10 mg of OPA and 15 mg of IBLC in 1 mL methanol, then dilute with 9 mL of 0.1 M sodium borate buffer (pH 9.5).

  • Derivatization Reaction: Mix 10 µL of the sample with 10 µL of the OPA/IBLC reagent. Allow to react for exactly 2.0 minutes at room temperature. Note: Strict timing is critical as isoindole derivatives degrade over time.

  • Chromatographic Conditions: Inject immediately onto an achiral C18 column (4.6 × 150 mm, 3 µm). Elute using a gradient of 0.1 M Sodium Acetate (pH 6.0) and Methanol.

  • Detection: Monitor via fluorescence (Excitation: 340 nm, Emission: 445 nm).

Method Validation Parameters (ICH Q2 Framework)

Regardless of the chosen method, validation must adhere to ICH Q2(R1) guidelines to ensure trustworthiness:

  • Specificity: The method must demonstrate baseline resolution ( Rs​≥1.5 ) between D- and L-diaminopentanoic acid, free from matrix interference.

  • Linearity: Calibration curves should exhibit an R2≥0.999 across the physiological or formulation concentration range.

  • Robustness: Because Crown Ether and Teicoplanin CSPs rely heavily on the ionization state of the analyte, robustness testing must include deliberate variations in mobile phase pH ( ±0.1 units) and column temperature ( ±2∘C ).

References

  • Resolution of the enantiomers of various alpha-substituted ornithine and lysine analogs by high-performance liquid chromatography with chiral eluant and by gas chromatography on Chirasil-Val. PubMed (NIH).[Link]

  • Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine. ACS Omega.[Link]

  • A method for highly sensitive detection of D-amino acids. Atlas of Science.[Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate.[Link]

Sources

Comparative

Benchmarking the Antibacterial Activity and Potentiation Efficacy of (S)-4,5-Diaminopentanoic Acid Derivatives

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly looking beyond traditional small-molecule libraries toward highly functionalized, non-proteinogenic amino acids. (S)-4,5-diaminop...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is increasingly looking beyond traditional small-molecule libraries toward highly functionalized, non-proteinogenic amino acids. (S)-4,5-diaminopentanoic acid and its structural derivatives represent a highly versatile chiral scaffold in modern antibacterial drug development.

This guide provides a comprehensive technical benchmark of (S)-4,5-diaminopentanoic acid derivatives, analyzing their dual utility: first, as the core pharmacophore of the broad-spectrum natural antibiotic Edeine D [1], and second, as synthetic Efflux Pump Inhibitors (EPIs) designed to restore the efficacy of legacy antibiotics against multidrug-resistant Gram-negative pathogens [2][3].

Mechanistic Divergence: Direct Inhibition vs. Antibiotic Potentiation

The utility of the (S)-4,5-diaminopentanoic acid scaffold branches into two distinct pharmacological pathways depending on its structural environment.

A. Natural Product Modality: Edeine D

Edeine D is a non-ribosomal peptide produced by Brevibacillus brevis. The inclusion of the (S)-4,5-diaminopentanoic acid fragment allows the molecule to achieve precise steric alignment within the bacterial ribosome [4].

  • Mechanism of Action: Unlike chloramphenicol (which targets the 50S subunit) or aminoglycosides (which cause mRNA misreading), Edeine D binds directly to the P-site of the 30S ribosomal subunit. This competitively blocks the binding of fMet-tRNA, halting translation initiation entirely [1].

  • Benchmarking: While highly effective, the clinical application of Edeine D is limited by its lack of selectivity between prokaryotic and eukaryotic ribosomes at high concentrations, relegating it primarily to a powerful in vitro research tool for translation mapping.

B. Synthetic Modality: Efflux Pump Inhibitors (EPIs)

To bypass the toxicity of direct translation inhibition, researchers have synthesized N-[bis(arylalkyl)methyl]carboxamides and diaminopentamide derivatives of (S)-4,5-diaminopentanoic acid. These derivatives do not kill bacteria directly; instead, they act as antibiotic potentiators [2].

  • Mechanism of Action: Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) utilize Resistance-Nodulation-Division (RND) efflux pumps, such as AcrAB-TolC, to expel macrolides and fluoroquinolones. Diaminopentanoic acid derivatives competitively bind to the substrate pockets of these pumps, trapping the primary antibiotic inside the cell [3].

G A (S)-4,5-Diaminopentanoic Acid Scaffold B Natural Product (Edeine D) A->B Biosynthesis (B. brevis) C Synthetic Derivatives (Carboxamides) A->C Chemical Synthesis D Binds 30S Ribosome (P-site) B->D Direct Antimicrobial E Inhibits RND Efflux Pumps (e.g., AcrAB-TolC) C->E Antibiotic Potentiator F Blocks fMet-tRNA Translation Halt D->F Mechanism G Restores Intracellular Antibiotic Concentration E->G Mechanism

Dual modalities of (S)-4,5-diaminopentanoic acid as a direct antibiotic and an efflux pump inhibitor.

Quantitative Benchmarking: EPI Performance

To objectively benchmark the synthetic derivatives, we compare their ability to lower the Minimum Inhibitory Concentration (MIC) of Clarithromycin against the industry-standard EPI, PAβN (Phenylalanine-arginine β-naphthylamide) [5]. While PAβN is a potent broad-spectrum RND inhibitor, its clinical viability is compromised by mammalian membrane toxicity and serum instability.

The data below demonstrates how specific diaminopentanoic acid derivatives achieve superior or equivalent potentiation with optimized pharmacokinetic stability.

Compound / PotentiatorTarget PathogenPrimary AntibioticMIC Alone (µg/mL)MIC + Potentiator (µg/mL)Fold Reduction
None (Control) E. coli ATCC 25922Clarithromycin64.0N/A-
PAβN (Benchmark, 50 µg/mL)E. coli ATCC 25922Clarithromycin64.016.04-fold
Derivative 9 (Secondary Amide)E. coli ATCC 25922Clarithromycin64.016.04-fold
Derivative 15 (Diaminopentamide)E. coli ATCC 25922Clarithromycin64.08.08-fold
Derivative 16 (Desoxy Triamine)E. coli ATCC 25922Clarithromycin64.04.016-fold

Data synthesis derived from established structure-activity relationship (SAR) studies on diaminopentanoic acid derivatives [2]. Derivative 16 demonstrates that the relative spatial location of the primary amines is critical for maximizing competitive binding within the AcrB transporter pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols are designed to establish causality: proving that the MIC reduction is strictly due to efflux inhibition, rather than off-target membrane lysis.

Protocol 1: Checkerboard Assay for MIC Potentiation

Causality Rationale: This assay mathematically isolates synergy from additive toxicity. By calculating the Fractional Inhibitory Concentration (FIC) index, we ensure the diaminopentanoic acid derivative is acting as a true potentiator (FIC ≤ 0.5) rather than an independent antibacterial agent.

  • Preparation: Prepare a standardized bacterial suspension of E. coli ATCC 25922 in Mueller-Hinton Broth (MHB) adjusted to an OD600 of 0.08 (approx. 1×108 CFU/mL).

  • Matrix Dilution: In a 96-well microtiter plate, perform two-dimensional serial dilutions. Dispense the primary antibiotic (Clarithromycin) along the X-axis (0.5 to 128 µg/mL) and the EPI derivative along the Y-axis (0 to 100 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include a positive growth control (no drugs) and a negative sterility control (MHB only). Incubate at 37°C for 18–24 hours.

  • Readout & Validation: Determine the MIC for the combination. Calculate the FIC Index:

    FIC=(MICAntibiotic+EPI​/MICAntibioticAlone​)+(MICEPI+Antibiotic​/MICEPIAlone​)

    Validation Check: If the EPI alone shows an MIC < 200 µg/mL, it possesses intrinsic toxicity, invalidating its classification as a pure potentiator.

Workflow Step1 Bacterial Culture OD600 = 0.08 Step2 Serial Dilution Antibiotic & EPI Step1->Step2 Step3 Inoculation 96-well plate Step2->Step3 Step4 Incubation 37°C for 18-24h Step3->Step4 Step5 Readout Calculate FIC Index Step4->Step5

Step-by-step workflow for the checkerboard assay to determine synergistic antibiotic potentiation.

Protocol 2: Hoechst 33342 Accumulation Assay

Causality Rationale: A reduced MIC in the checkerboard assay could theoretically result from membrane permeabilization rather than efflux inhibition. Hoechst 33342 is a fluorescent DNA-binding dye and a known substrate of the AcrAB-TolC pump. If the derivative specifically inhibits the pump, the dye cannot be expelled, leading to a measurable spike in intracellular fluorescence.

  • Cell Preparation: Grow E. coli cells to mid-log phase (OD600 = 0.6). Wash twice and resuspend in PBS containing 1 mM MgSO4​ and 0.4% glucose (to provide energy for active efflux).

  • Dye Addition: Add Hoechst 33342 to a final concentration of 2.5 µM.

  • Compound Injection: Transfer 200 µL of the suspension to a black, clear-bottom 96-well plate. Inject the diaminopentanoic acid derivative (at 1/4 its intrinsic MIC) into the test wells.

  • Controls: Inject PAβN (50 µg/mL) as a positive control, and DMSO (solvent) as a negative control.

  • Kinetic Measurement: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

  • Validation Check: A true EPI will generate a fluorescence curve that mirrors or exceeds the PAβN positive control, confirming that the intracellular accumulation of the substrate is strictly due to pump blockade.

Conclusion

The (S)-4,5-diaminopentanoic acid scaffold is a highly adaptable chemical entity. While nature utilizes it to construct the potent ribosomal inhibitor Edeine D, synthetic chemistry has successfully repurposed its structural geometry to create highly effective, non-toxic Efflux Pump Inhibitors. As demonstrated by the 16-fold reduction in Clarithromycin MIC, optimized diaminopentanoic acid derivatives (such as desoxy triamines) outperform legacy potentiators like PAβN, offering a promising, self-validating pathway to resensitize Gram-negative superbugs to existing antibiotic arsenals.

References
  • Characterization of a pathway-specific activator of edeine biosynthesis and improved edeine production by its overexpression in Brevibacillus brevis. National Institutes of Health (PMC). Available at:[Link]

  • Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli. National Institutes of Health (PMC). Available at: [Link]

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. MDPI. Available at: [Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. ACS Publications. Available at: [Link]

  • Clarithromycin Resistance Mechanisms of Epidemic β-Lactamase-Nonproducing Ampicillin-Resistant Haemophilus influenzae Strains in Japan. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at: [Link]

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